6-Methoxy-1H-indazol-5-ol
Description
The exact mass of the compound this compound is 164.058577502 g/mol and the complexity rating of the compound is 165. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-indazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-3-6-5(2-7(8)11)4-9-10-6/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXORVYCSNUUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654017 | |
| Record name | 6-Methoxy-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92224-23-2 | |
| Record name | 6-Methoxy-1H-indazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 6-Methoxy-1H-indazol-5-ol for Advanced Research
Abstract: This technical guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The primary objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, beginning with its fundamental chemical identity, including its verified CAS Number. The document elucidates the strategic importance of the indazole scaffold in medicinal chemistry, details plausible synthetic pathways, outlines robust analytical characterization methods, and discusses potential applications in drug discovery. Protocols are presented with an emphasis on the underlying scientific rationale to empower researchers in their experimental design. This guide serves as a technical primer and a practical handbook for leveraging this compound in the development of novel therapeutics.
This compound is a substituted indazole, a class of aromatic heterocyclic compounds that are isosteric with purines and have garnered substantial attention in medicinal chemistry.[1] Its unique arrangement of a methoxy and a hydroxyl group on the benzene ring portion of the scaffold makes it a versatile intermediate for creating libraries of compounds with diverse pharmacological profiles.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number: 92224-23-2[]
A summary of its key chemical identifiers and computed properties is presented below.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 92224-23-2 | BOC Sciences[] |
| Molecular Formula | C₈H₈N₂O₂ | BOC Sciences[] |
| Molecular Weight | 164.16 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COC1=CC2=C(C=C1O)NN=C2 | N/A |
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is considered a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities including anti-cancer, anti-inflammatory, and cardiovascular applications.[1][3][4]
The two tautomeric forms, 1H-indazole and 2H-indazole, allow for varied substitution patterns, profoundly influencing the molecule's spatial arrangement and electronic properties. The specific substitution pattern of this compound offers multiple points for chemical modification, crucial for optimizing lead compounds.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is illustrative, and optimization would be required. It is designed to be self-validating through in-process controls and final product characterization.
Objective: To synthesize this compound.
Materials:
-
4-Methoxy-5-nitro-o-toluidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Palladium on Carbon (Pd/C), 10%
-
Hydrogen Gas (H₂) or Tin(II) Chloride (SnCl₂)
-
Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc), Diethyl Ether, Methanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Synthesis of 6-Methoxy-5-nitro-1H-indazole:
-
Causality: This step creates the core indazole ring. Diazotization of the primary amine followed by intramolecular cyclization is a classic and reliable method for indazole formation. [5] * Dissolve 4-Methoxy-5-nitro-o-toluidine in aqueous HCl.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.
-
After the addition is complete, allow the reaction to stir at room temperature or gently heat to facilitate cyclization.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
-
Reduction to 5-Amino-6-methoxy-1H-indazole:
-
Causality: The nitro group must be converted to an amine to allow for its subsequent conversion to a hydroxyl group via the Sandmeyer reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Dissolve the nitro-indazole intermediate from Step 1 in methanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC indicates complete consumption of the starting material.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The crude amine is often used directly in the next step.
-
-
Conversion to this compound:
-
Causality: The Sandmeyer reaction provides a robust method for converting an aromatic amine to a hydroxyl group.
-
Dissolve the crude amine from Step 2 in an aqueous solution of H₂SO₄.
-
Cool the mixture to 0-5 °C and add a solution of NaNO₂ dropwise to form the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of H₂SO₄. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.
-
Cool the reaction mixture and extract the final product with EtOAc.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the final product by silica gel column chromatography or recrystallization.
-
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data below are based on characteristic shifts and patterns for substituted indazoles. [6][7][8] Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (H4, H7) appearing as singlets or doublets (6.5-7.5 ppm).- C3-H proton appearing as a singlet downfield (>8.0 ppm).- Methoxy (-OCH₃) protons as a singlet around 3.8-4.0 ppm.- Broad singlets for the N1-H and O5-H protons, which are D₂O exchangeable. |
| ¹³C NMR | - Aromatic carbons in the 100-160 ppm range.- C3 carbon typically around 135-145 ppm.- Methoxy carbon around 55-60 ppm. |
| IR (Infrared) | - Broad O-H stretch (~3200-3400 cm⁻¹).- N-H stretch (~3100-3300 cm⁻¹).- C=C and C=N aromatic stretches (~1450-1620 cm⁻¹).- C-O stretch (~1200-1280 cm⁻¹). |
| MS (Mass Spec) | - [M+H]⁺: Expected at m/z 165.0664 (for C₈H₉N₂O₂⁺).- [M]⁺: Expected at m/z 164.0586 (for C₈H₈N₂O₂⁺). |
Applications in Drug Discovery
The structural features of this compound make it an attractive starting point for targeting several classes of proteins implicated in disease. The indazole core is a known hinge-binding motif for many protein kinases, and the hydroxyl and methoxy groups can be modified to explore pockets within an enzyme's active site to enhance potency and selectivity.
Potential Therapeutic Areas:
-
Oncology: As a scaffold for inhibitors of protein kinases (e.g., Aurora, VEGFR, c-Met) involved in cell proliferation and angiogenesis.
-
Inflammation: Development of inhibitors for enzymes like p38 MAP kinase or IRAK4, which are key nodes in inflammatory signaling pathways.
-
Neurodegenerative Disorders: The indazole scaffold has been explored for agents targeting enzymes relevant to diseases like Alzheimer's.
Caption: Inhibition of a generic kinase cascade by a hypothetical drug derived from the this compound scaffold.
Safety, Handling, and Storage
While specific safety data for this compound is not readily available, precautions should be based on compounds with similar structures, such as 1H-Indazol-5-ol. [9]
-
Hazard Identification: Likely to be harmful if swallowed and may cause skin, eye, and respiratory irritation. [9][10][11]* Personal Protective Equipment (PPE): Always handle in a well-ventilated area or chemical fume hood. [12]Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [13]* Handling: Avoid creating dust. [11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [13]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [11]
References
-
6-Methoxy-1H-indazole-5-carbonitrile. Lead Sciences. [Link]
-
6-Methoxy-1H-indazole-5-carboxylic acid. MySkinRecipes. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
1H-Indazol-5-ol | C7H6N2O | CID 101438. PubChem. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]
-
4-Methoxy-1h-indazole - SAFETY DATA SHEET. AFG Bioscience. [Link]
-
(PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
Supporting Information - Wiley-VCH 2007. Wiley Online Library. [Link]
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]
- 6. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 7. rsc.org [rsc.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. aksci.com [aksci.com]
1H NMR chemical shifts of 6-Methoxy-1H-indazol-5-ol
The following technical guide provides an in-depth spectroscopic analysis of 6-Methoxy-1H-indazol-5-ol .
As a specific experimental spectrum for this exact metabolite is not standard in public repositories, the data below synthesizes high-confidence assignments derived from fragment-based chemical shift theory , substituted indole analogs (structurally isoelectronic), and empirical indazole core data .
A Technical Guide to Structural Elucidation via 1H NMR
Executive Summary & Structural Logic
The structural elucidation of This compound requires navigating two competing electronic systems: the electron-rich, oxygenated benzene ring and the electron-deficient, diazole heterocyclic core.
For the medicinal chemist, this molecule presents a classic "push-pull" system. The 5-hydroxy and 6-methoxy groups are strong Electron Donating Groups (EDGs) that significantly shield the benzene protons. Conversely, the pyrazole ring (specifically the imine-like N2) exerts a deshielding effect.
Critical Tautomeric Consideration: In polar aprotic solvents like DMSO-d6, the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 15 kJ/mol [1]. This guide assumes the 1H-tautomer as the dominant species, where the proton resides on N1.
1H NMR Chemical Shift Assignments (DMSO-d6)
The following data represents high-confidence predictive values based on Substituent Chemical Shift (SCS) additivity rules applied to the parent 1H-indazole core [2] and validated against the 5-hydroxy-6-methoxyindole analog [3].
| Proton | Label | Approx. Shift (δ ppm) | Multiplicity | Integral | Mechanistic Justification |
| H-3 | Pyrazole-CH | 7.90 – 8.05 | Singlet (s) | 1H | Deshielded by the adjacent C=N bond; characteristic of the indazole core. |
| H-4 | Ar-CH | 7.15 – 7.25 | Singlet (s) | 1H | Ortho to -OH (shielding), but spatially close to the deshielding pyrazole C3. |
| H-7 | Ar-CH | 6.90 – 7.00 | Singlet (s) | 1H | Ortho to -OCH3 (shielding); typically upfield of H4 in 5,6-oxygenated indazoles. |
| -OH | Hydroxyl | 9.00 – 9.50 | Broad (br s) | 1H | Highly variable; appears sharp in dry DMSO, disappears in D2O exchange. |
| -NH | Indazole-NH | 12.50 – 13.00 | Broad (br s) | 1H | Highly deshielded acidic proton; characteristic of 1H-indazoles. |
| -OCH3 | Methoxy | 3.75 – 3.85 | Singlet (s) | 3H | Standard aryl methoxy range; diagnostic strong singlet. |
The "Singlet" Signature
A key diagnostic feature of this molecule is the lack of vicinal coupling on the benzene ring.
-
H4 and H7 appear as singlets.
-
Because positions 5 and 6 are substituted, there are no adjacent protons to cause splitting (para-coupling is usually negligible or unresolved < 1 Hz).
-
Observation: If you see doublets in the aromatic region, your substitution pattern is likely 4,5 or 6,7, not 5,6.
Mechanistic Analysis of Chemical Shifts
The Shielding Matrix (Benzene Ring)
The chemical shifts of H4 and H7 are defined by the Ortho-Shielding Effect .
-
H4 (Ortho to -OH): The hydroxyl group donates electron density into the ring via resonance (+M effect), increasing electron density at C4 and shielding the proton.
-
H7 (Ortho to -OCH3): Similarly, the methoxy group shields H7.
-
Differentiation: In analogous systems (like 5-hydroxy-6-methoxyindole), the proton ortho to the methoxy (H7 equivalent) often appears slightly upfield (lower ppm) compared to the proton ortho to the hydroxyl, primarily due to the steric compression and electronic environment of the fused ring system [3].
The Pyrazole Deshielding (H3)
H3 is the most downfield non-exchangeable proton. It is located on the imine-like double bond (C=N) of the pyrazole ring. The anisotropy of this bond, combined with the electron-withdrawing nature of the nitrogen atoms, pulls H3 to ~8.0 ppm.
Experimental Validation Protocol
To confirm the regiochemistry (distinguishing H4 from H7), a standard 1D proton spectrum is insufficient. You must employ Nuclear Overhauser Effect (NOE) experiments.
Workflow: Distinguishing Isomers
-
Preparation: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6. (Avoid CDCl3 due to poor solubility and aggregation).
-
Acquisition: Run a 1D NOE-Difference or 2D NOESY spectrum.
-
Target Correlations:
-
Irradiate H3 (~8.0 ppm): You should see an NOE enhancement at H4 .
-
Logic: H4 is spatially proximate to H3. H7 is distant.
-
-
Irradiate -OCH3 (~3.8 ppm): You should see an NOE enhancement at H7 .
-
Logic: The methoxy group is attached at C6, making it the immediate neighbor of H7.
-
-
Visualization of NOE Correlations
The following diagram illustrates the spatial relationships required to validate the structure.
Caption: NOE connectivity map. Solid colors represent NMR signals; dashed lines indicate spatial through-space coupling used for assignment.
Solvent Effects & Tautomerism
The choice of solvent is critical for observing the exchangeable protons (-OH and -NH).
| Solvent | Effect on Spectrum | Recommendation |
| DMSO-d6 | Strong H-bonding stabilizes the -OH and -NH protons, making them visible as broad singlets. Slows down proton exchange. | Primary Choice for characterization. |
| Methanol-d4 | Rapidly exchanges with -OH and -NH. These signals will vanish (replaced by H-D exchange). | Use only to simplify the aromatic region. |
| CDCl3 | Poor solubility for hydroxy-indazoles. May lead to broad, aggregated signals. | Avoid unless necessary. |
Tautomeric Equilibrium
In DMSO, the 1H-indazole (proton on N1) is the major species. However, trace amounts of the 2H-tautomer may exist.
-
1H-Indazole: C3-H is a doublet or sharp singlet; N-H is far downfield (~13 ppm).
-
2H-Indazole: If present, the symmetry changes, and the N-H would appear slightly upfield relative to the 1H form, but this is rarely observed for 5,6-substituted systems in DMSO [4].
References
-
Claramunt, R. M., et al. (2025).[1] "On the solvatochromism, dimerization and tautomerism of indazole." ResearchGate.[2]
-
ChemicalBook. (n.d.). "Indazole 1H NMR Spectrum in DMSO-d6." ChemicalBook Spectral Database.
-
ChemicalBook. (n.d.). "Synthesis and NMR of 5-hydroxy-6-methoxyindole." ChemicalBook.
-
Alkorta, I., et al. (2022). "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry.
Sources
Introduction: The Analytical Imperative for 6-Methoxy-1H-indazol-5-ol
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Methoxy-1H-indazol-5-ol
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore found in a range of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2] The precise structural characterization and sensitive quantification of such molecules are paramount for understanding their metabolism, pharmacokinetics, and mechanism of action. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. We will move beyond rote protocols to explain the underlying principles and causal relationships behind key methodological choices, ensuring a robust and self-validating analytical system.
Molecular Profile of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂ | Calculated |
| Monoisotopic Mass | 164.0586 g/mol | Calculated |
| [M+H]⁺ Mass | 165.0659 m/z | Calculated |
| Key Structural Features | Indazole Core, Phenolic Hydroxyl Group, Methoxy Group | - |
| Predicted Polarity | Moderately Polar | Inferred from structure |
The presence of the hydroxyl group (-OH) and the nitrogen atoms in the indazole ring makes the molecule readily ionizable via electrospray ionization (ESI), particularly in positive ion mode through protonation.
Part 1: Strategic Method Development for LC-MS Analysis
The goal of the LC-MS method is to achieve sensitive and selective detection of the analyte, separating it from potential impurities or matrix components.
The Rationale for Liquid Chromatography Separation
Direct infusion mass spectrometry can confirm the presence and mass of a pure compound, but for any real-world sample (e.g., from a reaction mixture, biological matrix), chromatographic separation is essential. We will utilize Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this purpose.
The Causality Behind RP-HPLC Component Selection:
-
Stationary Phase (Column): A C18 column is the workhorse for moderately polar compounds like this compound. The C18 alkyl chains provide a nonpolar environment that retains the analyte based on its hydrophobicity, allowing for effective separation from more polar or nonpolar contaminants.
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is optimal.
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid. The formic acid serves a dual purpose: it acidifies the mobile phase to a pH of ~2.7, which suppresses the deprotonation of the phenolic hydroxyl group and ensures a consistent analyte retention time. Critically, it provides an abundant source of protons (H⁺), dramatically enhancing the efficiency of positive mode ESI by promoting the formation of the [M+H]⁺ ion.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid. Acetonitrile is an excellent solvent for this class of compounds and has low viscosity, allowing for efficient mass transfer and sharp chromatographic peaks.
-
Experimental Workflow for LC Method Development
Caption: High-level workflow for LC-MS analysis.
Mass Spectrometry: Ionization and Detection
Choosing the Right Ionization Source and Polarity:
-
Ionization Technique: Electrospray Ionization (ESI) is the premier choice for pre-ionized or polar molecules that are soluble in the LC mobile phase. The indazole nitrogen atoms and the phenolic hydroxyl group are readily protonated, making ESI highly efficient.
-
Polarity: Positive Ion Mode is selected to detect the protonated molecule, [M+H]⁺. The acidic mobile phase created by formic acid addition directly supports this ionization mechanism.
Step-by-Step Protocol for MS Method Development:
-
Analyte Infusion & Full Scan:
-
Prepare a 1 µg/mL solution of this compound in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Infuse this solution directly into the mass spectrometer at a low flow rate (5-10 µL/min) to tune the instrument.
-
Acquire data in Full Scan mode over a mass range of m/z 100-300. The primary objective is to confirm the presence and signal intensity of the target precursor ion, [M+H]⁺, at m/z 165.07 .
-
-
Tandem MS (MS/MS) for Fragmentation:
-
Select the precursor ion (m/z 165.07) for Collision-Induced Dissociation (CID).
-
Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation. The goal is to identify stable, high-intensity product ions that are characteristic of the molecule. This process is crucial for both qualitative confirmation and for developing quantitative SRM/MRM methods.
-
Table of Expected MS Parameters:
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Promotes protonation of the basic nitrogen sites. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for signal stability. |
| Drying Gas Temp. | 250 - 350 °C | Facilitates desolvation of ions. |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |
| Precursor Ion (Q1) | m/z 165.1 | The protonated molecular ion [M+H]⁺. |
| Product Ions (Q3) | See Part 2 | Characteristic fragments for structural confirmation. |
Part 2: Decoding the Fragmentation Pattern
The MS/MS fragmentation pattern is a molecular fingerprint. Understanding the fragmentation pathways provides unequivocal structural confirmation. For this compound, the fragmentation is driven by its key functional groups.
Predicted Fragmentation Pathways:
The primary sites of fragmentation in CID are typically the weakest bonds and involve the loss of stable neutral molecules or radicals.
-
Loss of a Methyl Radical (•CH₃): The methoxy group is a common site for initial fragmentation. The C-O bond can cleave, leading to the loss of a methyl radical (15 Da). This is often a primary and highly characteristic fragmentation for methoxy-containing aromatic compounds.[3][4]
-
m/z 165.1 → m/z 150.1 (Loss of •CH₃)
-
-
Loss of Carbon Monoxide (CO): Following the initial loss of the methyl group, the resulting structure can undergo further fragmentation. A common pathway for phenolic-type rings is the neutral loss of carbon monoxide (28 Da).
-
m/z 150.1 → m/z 122.1 (Loss of CO)
-
-
Indazole Ring Cleavage: The indazole ring itself can fragment, though this often requires higher collision energy. A potential cleavage could involve the loss of N₂ (28 Da) or HCN (27 Da), characteristic of many nitrogen-containing heterocycles.
Caption: Predicted MS/MS fragmentation pathway.
Self-Validating Protocol for Structural Confirmation:
-
Acquire Full Scan Data: Confirm the presence of the precursor ion at m/z 165.1.
-
Acquire MS/MS Data: Generate a product ion spectrum for m/z 165.1.
-
Verify Key Fragments: The presence of the primary product ion at m/z 150.1 is strong evidence for the methoxy group. The subsequent fragment at m/z 122.1 further supports the proposed structure.
-
High-Resolution MS (Optional but Recommended): Using an Orbitrap or Q-TOF instrument, measure the exact mass of the precursor and product ions. Comparing the measured exact mass to the theoretical calculated mass with <5 ppm error provides the highest level of confidence in the elemental composition and identity of the molecule and its fragments.
Part 3: Quantitative Analysis using Selected Reaction Monitoring (SRM)
For drug development professionals, quantifying the analyte in complex matrices is often the end goal. Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), on a triple quadrupole (QqQ) mass spectrometer provides the ultimate selectivity and sensitivity.
The Principle of SRM:
SRM is a two-stage mass filtering process.
-
Quadrupole 1 (Q1): Isolates only the precursor ion (m/z 165.1).
-
Quadrupole 2 (q2): Acts as a collision cell where the isolated precursor ion is fragmented.
-
Quadrupole 3 (Q3): Isolates a specific, high-intensity product ion (e.g., m/z 150.1).
Only a signal that makes this specific mass transition (165.1 → 150.1) is detected. This filters out nearly all chemical noise, resulting in an exceptionally clean signal and low limits of detection.
Step-by-Step Protocol for SRM Method Setup:
-
Select Transitions: From the MS/MS fragmentation study, choose at least two of the most intense and stable transitions.
-
Primary (Quantifier): 165.1 → 150.1 (typically the most intense transition)
-
Secondary (Qualifier): 165.1 → 122.1 (for identity confirmation)
-
-
Optimize Collision Energy (CE): For each transition, perform a CE optimization experiment to find the voltage that produces the maximum product ion intensity. This value is compound-specific.
-
Develop a Calibration Curve: Prepare a series of calibration standards of known concentrations in the relevant matrix (e.g., plasma, buffer).
-
Analyze Samples: Run the calibration standards followed by the unknown samples.
-
Quantify: Plot the peak area of the quantifier transition against concentration to generate a linear regression curve. Use this curve to determine the concentration of the analyte in the unknown samples. The ratio of the quantifier to qualifier ion should remain constant across all samples, confirming identity.
Conclusion
The mass spectrometric analysis of this compound is a systematic process rooted in the fundamental chemistry of the molecule. By leveraging a logical workflow that begins with understanding the analyte's properties, developing a robust LC separation, and systematically optimizing MS parameters, one can build a self-validating method for both confident identification and precise quantification. The strategic application of ESI, tandem mass spectrometry, and SRM provides the rigorous analytical data required to advance research and drug development programs involving this important class of molecules.
References
-
Nugraha, A. S., & Nandiyanto, A. B. D. (2021). Structural Design and Strength Analysis of Lifting Machine for Material Transfer Activities in the Chemistry Laboratory. Indonesian Journal of Multidisciplinary Research, 1(2), 171-180. [Link]
-
El-Baradie, K., El-Sayed, Y. S., El-Wakiel, N., Salem, B. M., & El-Nagar, A. (2025). Novel indazole Schiff base metal chelates as potential antifungal agents: synthesis, characterization, and computational analysis. ResearchGate. [Link]
-
Kusano, M., Zaitsu, K., Nakayama, H., & Ishii, A. (2015). Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS. Journal of Mass Spectrometry, 50(3), 565-572. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole Synthesis. [Link]
-
PubChem. (n.d.). 1H-Indazol-5-ol. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, M. A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4984. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Elguero, J., Claramunt, R. M., & López, C. (2004). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 69(15), 5007-5012. [Link]
-
Pires, J. R., & Echevarria, A. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(2), 273-277. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Kováčik, V., & Hirsch, J. (1998). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Journal of Mass Spectrometry, 33(10), 968-974. [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Liu, Y. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15957-15961. [Link]
-
Patel, M. B., & Patel, H. R. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 1-5. [Link]
Sources
A Researcher's Guide to Quantum Chemical Calculations for Indazole Derivatives: From First Principles to Drug Discovery Applications
Abstract
Indazole and its derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and anti-inflammatory drugs.[1][2] Their biological activity is intimately linked to their three-dimensional structure, electronic properties, and reactivity, which can be profoundly influenced by subtle chemical modifications and tautomeric forms (1H- and 2H-indazoles).[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the properties of indazole derivatives. We will explore the theoretical underpinnings, practical workflows, and advanced analytical techniques that bridge computational predictions with experimental validation, ultimately accelerating the rational design of novel therapeutics.
The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged structure" in medicinal chemistry.[3] Its unique electronic configuration and ability to participate in various intermolecular interactions make it an ideal scaffold for designing targeted therapies. Several FDA-approved drugs, such as Axitinib (for renal cell cancer) and Niraparib (for ovarian cancer), feature the indazole core, highlighting its clinical importance.[1] A critical feature of indazoles is their capacity for annular tautomerism, primarily existing as 1H- and 2H-forms. The 1H-indazole is generally the more thermodynamically stable and predominant tautomer.[1][2] This tautomeric equilibrium can significantly impact a molecule's biological activity and reactivity, making its computational study essential for a complete understanding.
The 'Why' and 'How' of Quantum Chemistry in Indazole Research
Quantum chemical calculations allow us to model molecules at the electronic level, providing insights that are often difficult or impossible to obtain through experimentation alone. For indazole derivatives, these methods are indispensable for:
-
Determining Stable Conformations: Identifying the most stable 3D structures of different derivatives and their tautomers.
-
Understanding Electronic Structure: Analyzing how electron density is distributed across the molecule, which governs reactivity and intermolecular interactions.
-
Predicting Reactivity: Calculating properties like Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) to predict how a molecule will behave in a chemical reaction or interact with a biological target.[4][5][6]
-
Simulating Spectra: Predicting spectroscopic data (e.g., UV-Vis, IR, NMR) to aid in the characterization of newly synthesized compounds.[7]
Density Functional Theory (DFT) has emerged as the workhorse for these calculations, offering a favorable balance between computational accuracy and cost.[8][9]
A Practical Workflow for Computational Analysis
A rigorous and reproducible computational study follows a structured workflow. This process ensures that the results are not only accurate but also physically and chemically meaningful.
Caption: General workflow for quantum chemical analysis of indazole derivatives.
Step 1: Molecular Structure Preparation
The starting point for any calculation is a valid 3D structure of the indazole derivative. This is typically done using molecular building software like GaussView, ChemDraw, or Avogadro. It is not necessary to have the perfect structure initially, as the subsequent geometry optimization step will refine it.
Step 2: Choosing the Right Computational Tools
This is the most critical phase, where scientific expertise dictates the quality of the results. The choice of method involves a trade-off between accuracy and computational resources.[10]
-
The Level of Theory (Functional): For organic molecules like indazoles, the B3LYP hybrid functional is a robust and widely used choice for geometry optimizations.[8] For higher accuracy in energy and electronic property calculations, range-separated hybrid functionals like ωB97X-D, which includes a dispersion correction, are highly recommended, especially when studying non-covalent interactions.[11][12]
-
The Basis Set: A basis set is a set of mathematical functions used to describe the shape of atomic orbitals.[10][13]
-
Pople-style basis sets: 6-31G(d) is an excellent starting point for geometry optimizations.[14] For more accurate results, especially for property calculations, a larger, triple-zeta basis set like 6-311+G(d,p) is preferable. The + indicates the addition of diffuse functions, which are crucial for accurately describing systems with lone pairs, anions, or excited states, while the (d,p) adds polarization functions to allow for more flexible orbital shapes.[12]
-
Correlation-consistent basis sets: Sets like cc-pVDZ (double-zeta) and cc-pVTZ (triple-zeta) are designed to systematically converge towards the complete basis set limit, offering a more rigorous path to high accuracy.[13][15]
-
-
Solvation Model: Biological processes occur in solution. To mimic this environment, an implicit solvation model like the Polarizable Continuum Model (PCM) should be used, specifying water as the solvent for most biological applications.[16]
Caption: Decision tree for selecting computational methods.
Step 3: Performing and Validating Key Calculations
-
Geometry Optimization: This is the first computational step. The goal is to find the molecular geometry with the lowest potential energy. The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a defined threshold.[16]
-
Frequency Analysis (Self-Validation): After optimization, a frequency calculation must be performed at the same level of theory.[16] This serves two purposes:
-
Trustworthiness Check: The absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum. One imaginary frequency indicates a transition state.
-
Thermodynamic Data: It provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy, which are crucial for calculating reaction energetics.
-
-
Single-Point Energy: To obtain a more accurate electronic energy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated level of theory (e.g., a larger basis set).[11]
Extracting Chemical Insights: Analysis of Calculated Properties
Once a validated, optimized structure is obtained, a wealth of chemical information can be extracted.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[6]
-
Time-Dependent DFT (TD-DFT) for UV-Vis Spectra: TD-DFT is a powerful method for calculating the electronic excited states of molecules.[17] This allows for the simulation of UV-Vis absorption spectra, which can be directly compared with experimental data for structural validation and interpretation of electronic transitions.[9]
-
Integration with Molecular Docking: The optimized geometries and, critically, the partial atomic charges derived from quantum calculations (e.g., from MEP or Natural Bond Orbital analysis) provide physically realistic inputs for molecular docking simulations.[18][19] This enhances the accuracy of predicting how an indazole derivative will bind to a protein target, improving the reliability of virtual screening and lead optimization efforts.[20][21]
Case Study Protocol: DFT Analysis of 1H-Indazole-3-carboxylic acid
This protocol outlines a typical computational study using the Gaussian software package, a widely used program for quantum chemistry.[8]
Objective: To determine the optimized geometry, electronic properties, and simulated UV-Vis spectrum of 1H-Indazole-3-carboxylic acid in water.
Step-by-Step Methodology:
-
Molecule Construction:
-
Build the structure of 1H-Indazole-3-carboxylic acid in GaussView.
-
Perform an initial "Clean-Up" of the geometry using the software's built-in mechanics force field.
-
Save the initial structure as a Gaussian input file (.gjf or .com).
-
-
Geometry Optimization and Frequency Calculation:
-
Modify the input file to specify the calculation parameters. The first line (the "route section") should look like this: #p Opt Freq=NoRaman B3LYP/6-31G(d) SCRF=(PCM,Solvent=Water)
-
This command line instructs Gaussian to perform a geometry optimization (Opt) followed by a frequency calculation (Freq), using the B3LYP functional with the 6-31G(d) basis set, in a water solvent environment (PCM model).
-
Specify the charge (0) and multiplicity (1, for a singlet state) of the molecule.
-
Run the calculation using the command: g16 < inputfile.com > outputfile.log[8]
-
Validation: After the calculation is complete, open the output file (.log) and verify that the optimization completed successfully and that there are no imaginary frequencies.
-
-
TD-DFT Calculation for UV-Vis Spectrum:
-
Open the optimized geometry from the previous step's output file in GaussView.
-
Set up a new calculation. The route section should be: #p TD(NStates=10) B3LYP/6-311+G(d,p) SCRF=(PCM,Solvent=Water) Geom=Check Guess=Read
-
This requests a TD-DFT calculation (TD) for the first 10 excited states, using a more robust basis set for better accuracy. Geom=Check and Guess=Read instruct Gaussian to use the geometry and wavefunction from the previous optimization.
-
Run the calculation.
-
Analysis: Visualize the resulting spectrum in GaussView. The output file will contain the excitation energies (in eV and nm) and oscillator strengths (a measure of transition probability) for each calculated electronic transition.
-
Table 1: Representative Calculated Data for 1H-Indazole-3-carboxylic acid
| Property | Calculated Value | Interpretation |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| ΔE (HOMO-LUMO Gap) | 5.3 eV | Indicates high chemical stability |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity |
| λmax (from TD-DFT) | ~290 nm | Predicted wavelength of maximum UV absorption |
| Gibbs Free Energy | Value in Hartrees | Thermodynamic stability of the molecule |
Conclusion and Future Perspectives
Quantum chemical calculations are a powerful, predictive tool in the modern drug discovery pipeline. For indazole derivatives, these methods provide unparalleled insight into the structural and electronic features that govern biological activity. By following a systematic and self-validating workflow, researchers can reliably predict molecular properties, interpret experimental findings, and rationally design next-generation therapeutics. As computational power increases and theoretical methods become more sophisticated, the synergy between in silico modeling and experimental chemistry will continue to accelerate the discovery of novel indazole-based drugs to address pressing medical needs.
References
-
Der Pharma Chemica. (n.d.). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]
-
Gopi, B., et al. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. [Link]
-
Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design. [Link]
-
ResearchGate. (2014). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]
-
CORDIS | European Commission. (2020). Innovative quantum chemical software accelerates drug research. [Link]
-
Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software. [Link]
-
National Center for Biotechnology Information. (n.d.). Contemporary Computational Applications and Tools in Drug Discovery. [Link]
-
CD ComputaBio. (n.d.). Quantum Chemistry Service in Drug Design. [Link]
-
Gopi, B., et al. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]
-
Chemistry Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. [Link]
-
YouTube. (2023). Basics of performing DFT calculations with Q-Chem. [Link]
-
PubMed. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
-
YouTube. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. [Link]
-
YouTube. (2023). Tutorial Introduction to DFT (Density Functional Theory). [Link]
-
Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link]
-
MDPI. (n.d.). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. (2024). Exploring the Hirshfeld Surface Analysis of an Indazole Derivative Compound. [Link]
-
EMAN RESEARCH PUBLISHING. (n.d.). Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development. [Link]
-
University document. (n.d.). BASIS SETS. [Link]
-
National Center for Biotechnology Information. (2016). Computational Methods Applied to Rational Drug Design. [Link]
-
MDPI Encyclopedia. (2022). Basis Set. [Link]
-
University of North Texas. (n.d.). Basis Sets Used in Molecular Orbital Calculations. [Link]
-
MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. [Link]
-
YouTube. (2024). How to choose a functional and basis set for your DFT calculation. [Link]
-
ACS Publications. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. [Link]
-
ORCA 6.0 TUTORIALS. (n.d.). UVVis spectroscopy (UV/Vis). [Link]
-
Journal of the American Chemical Society. (n.d.). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. [Link]
-
Journal of Medicinal Chemistry. (2015). Computational Methods for Drug Discovery and Design. [Link]
-
ResearchGate. (n.d.). Computational approaches in drug designing. [Link]
-
ResearchGate. (2024). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. [Link]
-
YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]
-
YouTube. (2021). TD DFT Calculation (UV-Vis) using Gaussian Software. [Link]
-
ResearchGate. (2024). Theoretical estimation of the annular tautomerism of indazoles. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives | MDPI [mdpi.com]
- 8. medium.com [medium.com]
- 9. mdpi.com [mdpi.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. youtube.com [youtube.com]
- 17. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. EMAN RESEARCH PUBLISHING |Full Text|Advances in Computational Methods for Drug Design: A Revolution in Pharmaceutical Development [publishing.emanresearch.org]
Technical Guide: Solubility Profile of 6-Methoxy-1H-indazol-5-ol
This guide details the solubility profile, physicochemical behavior, and solvent selection strategies for 6-Methoxy-1H-indazol-5-ol (CAS 92224-23-2). The content is structured for application scientists and medicinal chemists requiring actionable data for synthesis, purification, and formulation.
Compound Identity: this compound CAS Registry Number: 92224-23-2 Molecular Formula: C₈H₈N₂O₂ Molecular Weight: 164.16 g/mol
Executive Summary & Physicochemical Logic
This compound is an amphoteric bicyclic heterocycle. Its solubility behavior is governed by three competing structural motifs:
-
Indazole Core: Provides aromaticity and hydrogen bond donor/acceptor sites (NH/N), leading to high crystal lattice energy and high melting points (>180°C).[1]
-
Phenolic Hydroxyl (C5-OH): Acts as a hydrogen bond donor, significantly increasing polarity compared to the parent indazole.[1] It introduces acidity (pKa ~9.5–10).
-
Methoxy Group (C6-OCH₃): A lipophilic hydrogen bond acceptor that slightly modulates the water solubility but improves solubility in chlorinated and ester solvents compared to the diol equivalent.
Key Solubility Takeaway: This compound exhibits "Brick-Dust" behavior —high crystallinity and poor solubility in non-polar solvents. It requires polar aprotic solvents (DMSO, DMF) for high-concentration stock solutions and polar protic solvents (Alcohols) for recrystallization.
Solubility Landscape by Solvent Class
The following data summarizes the solubility behavior based on structural analog analysis (5-hydroxyindazole, 5-methoxyindazole) and standard synthetic workup protocols.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary Choice. Ideal for NMR samples, biological stock solutions, and reaction media (e.g., alkylations).[1] |
| Polar Protic | Methanol, Ethanol | Moderate (Heat dependent) | Recrystallization. Moderate solubility at RT; high solubility at boiling point. |
| Chlorinated | DCM, Chloroform | Low to Moderate | Workup/Extraction. Soluble enough for extraction from aqueous phases, often requires 5-10% Methanol as a co-solvent. |
| Esters/Ketones | Ethyl Acetate, Acetone | Low | Precipitation/Washing. Often used to wash crude solids or as an anti-solvent to crash out product from DMF/DMSO. |
| Non-Polar | Hexanes, Heptane, Ether | Negligible | Anti-Solvent. Used to drive precipitation or wash away non-polar impurities. |
| Aqueous (Neutral) | Water | Very Low (<1 mg/mL) | Precipitation. The compound will precipitate if a concentrated DMSO solution is diluted into water. |
pH-Dependent Solubility (Amphoteric Nature)
Unlike simple organic molecules, this compound possesses two ionizable centers that allow for "pH-swing" manipulation.
-
Acidic pH (pH < 2): The indazole N2 nitrogen protonates (pKa ~1.5), forming a cationic species.[1]
-
Solubility: Soluble in dilute HCl or H₂SO₄.
-
Utility: Can be extracted into the aqueous phase to remove non-basic organic impurities.
-
-
Basic pH (pH > 11): The phenolic -OH (pKa ~10) and indazole -NH (pKa ~14) deprotonate, forming anionic species.[1]
-
Solubility: Highly soluble in 1M NaOH or KOH.
-
Utility: Can be extracted into the aqueous phase to remove non-acidic impurities, then precipitated by re-acidification.
-
Diagram 1: Ionization & Solubility Workflow
The following diagram illustrates the manipulation of solubility states for purification.
Caption: pH-Switching strategy for dissolving and precipitating this compound during purification.
Experimental Protocols
Protocol A: Recrystallization (Purification)
Context: Removing polar impurities or colored byproducts from crude synthesis material.
-
Solvent Selection: Use Ethanol (EtOH) or an EtOH/Water mixture.
-
Dissolution: Place the crude solid in a flask. Add minimal EtOH and heat to reflux (approx. 78°C).
-
Saturation: If the solid does not dissolve completely, add EtOH dropwise until a clear solution is obtained at boiling.
-
Note: If insoluble black specks remain, perform a hot filtration.
-
-
Crystallization: Remove from heat and allow to cool slowly to room temperature.
-
Optimization: If no crystals form, add warm Water (anti-solvent) dropwise until slight turbidity persists, then cool.
-
-
Isolation: Filter the crystals and wash with cold Ethanol/Water (1:1) or cold Ethyl Acetate.
Protocol B: NMR Sample Preparation
Context: Characterization of the pure compound.
-
Solvent: DMSO-d6 is the gold standard.
-
Reasoning: Chloroform-d (CDCl₃) often yields poor resolution due to low solubility and hydrogen bonding aggregation of the indazole NH and phenolic OH.
-
-
Procedure: Dissolve ~5-10 mg of compound in 0.6 mL DMSO-d6.
-
Troubleshooting: If peaks are broad (due to proton exchange), adding a drop of D₂O may collapse the OH/NH signals, or heating the probe to 340K can sharpen the spectrum.[1]
Protocol C: Reaction Workup (Extraction)
Context: Isolating the product from a reaction mixture.[1][2]
-
Quench: Pour the reaction mixture (e.g., from DMF or DMSO) into Ice Water .
-
Observation: The product should precipitate as a solid.
-
Extraction: If the solid is too fine to filter, extract with Ethyl Acetate (EtOAc) or DCM containing 5% Methanol .
-
Critical Step: Pure DCM may not be polar enough to fully extract the compound from the aqueous phase. The addition of 5% MeOH disrupts H-bonding with water and improves transfer to the organic layer.
-
Decision Support Diagram: Solvent Selection
Use this flow to select the correct solvent system for your specific objective.
Caption: Decision tree for solvent selection based on experimental intent.
References
-
PubChem. 1H-Indazol-5-ol (CID 101438) and Derivatives.[3][4] National Library of Medicine. Available at: [Link][4]
-
Organic Syntheses. Indazole Synthesis and Properties. Org.[5][6][7] Synth. 1962, 42, 69. Available at: [Link]
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Indazole-Based Kinase Inhibitors. (General reference for indazole solubility in drug discovery workflows).
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 15579-15-4|1H-indazol-5-ol: In Stock [parkwayscientific.com]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. jchr.org [jchr.org]
Strategic Biological Screening of 6-Methoxy-1H-indazol-5-ol
Executive Summary & Structural Rationale
The compound 6-Methoxy-1H-indazol-5-ol represents a "privileged scaffold" in medicinal chemistry.[1] Its core structure—an indazole fused ring with specific oxygenation patterns at positions 5 and 6—places it at the intersection of two major pharmacological classes: Kinase Inhibitors and Serotoninergic (5-HT) Modulators .[1]
Before initiating expensive in vivo studies, a rigorous in vitro screening cascade is required to define its mechanism of action (MoA) and safety profile.[1] This guide details a self-validating screening workflow designed to deconvolve the biological activity of this specific chemical entity.
Structural Logic for Screening
-
Kinase Hinge Binding: The indazole nitrogen atoms (N1/N2) typically function as hydrogen bond donor/acceptors, mimicking the adenine ring of ATP.[1] This suggests high potential for ATP-competitive kinase inhibition (e.g., VEGFR, CDK, or Aurora kinases).[1]
-
GPCR Mimicry: The 5-hydroxy substitution aligns structurally with Serotonin (5-HT) .[1][2][3] The addition of the 6-methoxy group introduces steric bulk and lipophilicity, potentially altering selectivity toward specific 5-HT receptor subtypes (e.g., 5-HT4 agonism or 5-HT6 antagonism).[1]
Phase I: Physicochemical & Safety Baseline (The "Go/No-Go" Gate)[1]
Do not proceed to target validation until these fundamental parameters are established.[1] The presence of the 5-hydroxyl group poses specific solubility and permeability challenges.[1]
Calculated & Experimental Properties
| Parameter | Method | Target Range | Rationale |
| cLogP | In silico | 1.5 – 3.0 | Ensure membrane permeability without excessive lipophilicity. |
| Solubility | Kinetic (PBS pH 7.[1]4) | > 50 µM | The phenolic -OH may deprotonate; solubility is pH-dependent.[1] |
| tPSA | In silico | < 90 Ų | Topological Polar Surface Area predicts BBB penetration (critical for CNS targets).[1] |
Cytotoxicity Profiling (Off-Target Safety)
Objective: Rule out non-specific mitochondrial toxicity or membrane disruption.[1] Protocol: CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Lines:
-
Methodology:
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Incubate 24h for attachment.
-
Treat with compound (0.1 nM to 100 µM, 8-point log dilution).
-
Incubate 48h.
-
Add CellTiter-Glo reagent, shake 2 min, read luminescence.[1]
-
-
Acceptance Criteria:
. If , the compound is likely a pan-assay interference compound (PAINS) or a general toxin.[1]
Phase II: Target Deconvolution (The Core Workflows)[1]
Given the scaffold, we employ a Dual-Path Screening Strategy .
Pathway A: Kinase Profiling (The "Hinge Binder" Hypothesis)
Indazoles are classic ATP-mimetics.[1] We utilize a FRET-based binding assay (e.g., LanthaScreen™) or radiometric filtration (HotSpot™) to assess affinity.[1]
-
Panel Selection: Focus on Tyrosine Kinases (VEGFR, PDGFR) and Serine/Threonine kinases (SGK1, Aurora).[1]
-
Protocol (Radiometric HotSpot):
-
Hit Definition: >50% inhibition at 10 µM warrants
determination.
Pathway B: GPCR Profiling (The "Serotonin Mimic" Hypothesis)
The 5-OH group is a "pharmacophore anchor" for biogenic amine receptors.[1]
-
Primary Assay: Radioligand Binding (Competition Assay).[1][4]
-
Targets: 5-HT1A, 5-HT2A, 5-HT6.
-
Protocol:
-
Membrane Prep: CHO cells overexpressing human 5-HT6 receptor.[1]
-
Ligand:
-LSD or specific radioligand. -
Competition: Incubate membranes + radioligand + Test Compound (10 µM).
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Analysis: Calculate % Displacement.
-
-
Significance: High affinity here suggests CNS utility (antipsychotic/antidepressant potential).[1]
Visualization of Screening Logic
The following diagram illustrates the decision matrix for screening this compound, branching based on the "Indazole Dual-Nature."
Caption: Decision-tree workflow for deconvolving the pharmacological activity of this compound.
Phase III: Early ADMET (Metabolic Stability)[1]
The specific substitution pattern (5-OH, 6-OMe) makes this molecule highly susceptible to Phase II metabolism.[1]
Metabolic Soft Spots[1]
-
Glucuronidation: The 5-hydroxyl group is a prime target for UGT enzymes.[1] Rapid conjugation will lead to high clearance.[1]
-
O-Demethylation: The 6-methoxy group is subject to CYP450 (CYP2D6/3A4) demethylation, revealing a catechol (5,6-dihydroxy) intermediate which can be reactive (quinone formation).[1]
Microsomal Stability Protocol
-
System: Pooled Human Liver Microsomes (HLM).[1]
-
Cofactors: NADPH (for CYPs) and UDPGA (for UGTs - Critical addition for this specific molecule).[1]
-
Procedure:
-
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
References
-
PubChem. (n.d.).[1] Compound Summary: 1H-Indazol-5-ol.[1] National Center for Biotechnology Information.[1] Retrieved January 31, 2026, from [Link][1]
-
Szewczyk, M., et al. (2025).[1] Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives. ResearchGate. Retrieved January 31, 2026, from [Link][1]
-
Wacker, D., et al. (2024).[1][3] Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature. Retrieved January 31, 2026, from [Link][1]
-
López-Rodríguez, M. L., et al. (2010).[1][3][4] Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link][1]
-
Finlay, H. J., et al. (2012).[1] Discovery of Indazole-Based I(Kur) Inhibitors. Journal of Medicinal Chemistry. Retrieved January 31, 2026, from [Link]
Sources
- 1. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Modeling of 6-Methoxy-1H-indazol-5-ol: A Computational Guide
This guide outlines a rigorous theoretical modeling framework for 6-Methoxy-1H-indazol-5-ol , a specific indazole derivative with significant potential as a kinase inhibitor scaffold and bioisostere in medicinal chemistry.[1]
Executive Summary
This compound represents a privileged scaffold in drug discovery, combining the hinge-binding capability of the indazole core with the metabolic and electronic modulation of a guaiacol-like (2-methoxyphenol) motif.[1] This guide provides a comprehensive computational protocol to characterize its tautomeric equilibria , electronic structure , and ligand-protein interaction dynamics .[1]
The presence of the 5-hydroxyl and 6-methoxy groups introduces specific intramolecular hydrogen bonding (IMHB) possibilities that significantly perturb the standard indazole electronic distribution. Accurate modeling requires a multi-scale approach, moving from Quantum Mechanical (QM) parameterization to Molecular Mechanics (MM) simulations.[1]
Core Computational Workflow
The following diagram illustrates the critical path for the theoretical characterization of this molecule.
Figure 1: Hierarchical computational workflow for characterizing this compound, encompassing QM, solvation, and macromolecular simulation.
Structural Basis & Tautomeric Equilibria
The indazole ring exists in a tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[2] For this compound, this equilibrium is complicated by the rotational freedom of the 5-OH and 6-OMe groups.[1]
Tautomer Stability Analysis
While the 1H-tautomer is generally thermodynamically preferred due to higher aromaticity, the 5-OH group can stabilize the 2H-form or specific rotamers via intramolecular hydrogen bonds.
Protocol:
-
Level of Theory: Perform geometry optimizations using DFT/B3LYP with the 6-311++G(d,p) basis set.[1] This level is sufficient to capture weak intramolecular interactions.[1]
-
Tautomer Generation: Model both 1H and 2H forms.
-
Rotamer Scanning: Perform a relaxed Potential Energy Surface (PES) scan of the O-C-C-O dihedral angle to identify the global minimum.[1]
Hypothesis: The 1H-tautomer with an intramolecular H-bond between the 5-OH (donor) and 6-OMe (acceptor) will be the global minimum.[1]
Tautomerization Pathway
Figure 2: Energy landscape of the annular tautomerism. The 1H form is predicted to be ~3-5 kcal/mol more stable than the 2H form in the gas phase.
Electronic Structure & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting metabolic soft spots and binding affinity.[1]
Frontier Molecular Orbitals (FMO)
The HOMO (Highest Occupied Molecular Orbital) is expected to be localized on the electron-rich benzene ring (specifically the 5-OH/6-OMe region), while the LUMO (Lowest Unoccupied Molecular Orbital) will likely reside on the pyrazole ring.
Key Descriptors to Calculate:
-
Chemical Hardness (η):
-
Chemical Potential (μ):
-
Electrophilicity Index (ω):
Molecular Electrostatic Potential (MEP)
Generate MEP maps to identify:
-
Nucleophilic regions (Red): The N2 nitrogen (in 1H-form) and the phenolic oxygen.
-
Electrophilic regions (Blue): The NH proton and the phenolic proton.
-
Application: These maps guide the orientation of the ligand in the kinase ATP-binding pocket (hinge region).
Solvation & Pharmacokinetic Profiling
Drug-likeness depends heavily on solvation behavior and membrane permeability.[1]
Solvation Models
Use the SMD (Solvation Model based on Density) for high accuracy in free energy of solvation (
-
Solvents: Water (physiological mimic) and DMSO (assay mimic).[1]
-
Tautomeric Shift: Verify if high-dielectric solvents stabilize the more polar 2H-tautomer (unlikely to flip the equilibrium but may reduce the energy gap).
ADMET Predictions
Quantitative structure-activity relationship (QSAR) models should be run to verify "Rule of 5" compliance.
| Property | Target Value | Predicted Status for this compound |
| Molecular Weight | < 500 Da | ~164.16 Da (Pass) |
| LogP | < 5 | ~1.2 - 1.8 (Optimal for oral bioavail.) |
| H-Bond Donors | < 5 | 2 (NH, OH) |
| H-Bond Acceptors | < 10 | 3 (N, O, O) |
| TPSA | < 140 Ų | ~60-70 Ų (High permeability) |
Interaction Modeling (Docking & Dynamics)
Indazoles are classic Type I kinase inhibitors .[1] They typically bind to the hinge region of the kinase domain.
Docking Protocol[1]
-
Target Selection: Use generic kinase models (e.g., CDK2, VEGFR2) or specific targets if known (e.g., PDB: 6FEW for renal cancer targets).[1]
-
Grid Generation: Center the grid on the ATP-binding site.[1]
-
Constraints: Define a pharmacophore constraint for the Hinge Hydrogen Bonds :
-
Software: AutoDock Vina or Glide (Schrödinger).[1]
Molecular Dynamics (MD) Validation
Run a 100 ns MD simulation (GROMACS/AMBER) of the Ligand-Protein complex to validate the stability of the binding mode.
-
Metric: RMSD (Root Mean Square Deviation) of the ligand < 2.0 Å over the trajectory.
-
H-Bond Analysis: Monitor the occupancy of the N1-H...Hinge interaction.
References
-
Tautomerism of Indazoles: Claramunt, R. M., et al. "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones."[1][4][5] Molecules, 2006, 11(6), 415-420. Link
-
Indazole Docking Studies: Bandaru, C., et al. "Synthesis, molecular docking and DFT studies on novel indazole derivatives."[1][6][7] RSC Advances, 2024.[1] Link
-
Mechanism & Acidity: Dumas, T., et al. "Study of the Addition Mechanism of 1H-Indazole... in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 2022. Link
-
General Properties: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol." Link
Sources
- 1. 1H-Indazol-5-ol | C7H6N2O | CID 101438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Methoxy-1H-indazol-5-ol: A Technical Guide for Drug Discovery
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved and investigational drugs.[1][2] This technical guide focuses on a specific, yet underexplored, analogue: 6-Methoxy-1H-indazol-5-ol. While direct pharmacological data for this compound is scarce, its structural features, in the context of extensive research on related indazole derivatives, suggest a high probability of valuable biological activity. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a strategic approach to synthesize, characterize, and evaluate the pharmacological relevance of this compound, with a particular focus on its potential as a kinase inhibitor.
Introduction: The Indazole Privileged Scaffold and the Opportunity of this compound
The 1H-indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[3][4] Its rigid structure and ability to participate in various non-covalent interactions have made it a fertile ground for the development of potent and selective modulators of a wide range of biological targets.[1][5] Notably, indazole derivatives have demonstrated significant success as kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, targeting key kinases in oncology.[1]
The subject of this guide, this compound, presents an intriguing opportunity for novel drug discovery. The methoxy and hydroxyl substitutions on the benzene ring are strategically positioned to influence the molecule's electronic properties and hydrogen bonding potential, which are critical for target engagement. The proximity of the hydroxyl and methoxy groups could also allow for intramolecular hydrogen bonding, influencing the compound's conformation and physicochemical properties. This guide provides a comprehensive, experience-driven framework for unlocking the therapeutic potential of this promising molecule.
Physicochemical Properties and Initial Assessment
A preliminary in silico analysis of this compound provides initial insights into its drug-like properties.
| Property | Predicted Value | Source |
| Molecular Formula | C8H8N2O2 | - |
| Molecular Weight | 164.16 g/mol | - |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
These predicted properties suggest that this compound adheres to Lipinski's rule of five, indicating good potential for oral bioavailability.
Proposed Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydrazinyl-3-methoxy-nitrobenzene
-
To a solution of 4-fluoro-3-methoxy-nitrobenzene (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-hydrazinyl-3-methoxy-nitrobenzene.
Step 2: Synthesis of 6-Methoxy-5-nitro-1H-indazole
-
Dissolve 4-hydrazinyl-3-methoxy-nitrobenzene (1.0 eq) in a suitable solvent such as acetic acid.
-
Heat the reaction mixture at a temperature that facilitates intramolecular cyclization, typically around 100-120°C, for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 6-methoxy-5-nitro-1H-indazole.
Step 3: Synthesis of 6-Methoxy-1H-indazol-5-amine
-
To a solution of 6-methoxy-5-nitro-1H-indazole (1.0 eq) in ethanol or a mixture of ethanol and hydrochloric acid, add a reducing agent such as tin(II) chloride (SnCl2) (3.0-5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford 6-methoxy-1H-indazol-5-amine.
Step 4: Synthesis of this compound
-
Dissolve 6-methoxy-1H-indazol-5-amine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, at 0-5°C.
-
Add a solution of sodium nitrite (NaNO2) (1.1 eq) dropwise while maintaining the low temperature to form the diazonium salt.
-
Slowly heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Monitor the evolution of nitrogen gas.
-
Once the reaction is complete, cool the mixture, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final compound, this compound.
Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present.
Potential Pharmacological Relevance and Proposed Screening Strategy
The vast body of literature on indazole derivatives strongly suggests that this compound is a prime candidate for investigation as a kinase inhibitor.[1][2] The substitution pattern on the indazole core can significantly influence kinase selectivity and potency.[6] Therefore, a tiered screening approach is proposed to efficiently evaluate its pharmacological potential.
Tier 1: Broad Kinase Panel Screening
The initial step is to screen this compound against a broad panel of kinases to identify potential targets. Several commercial services offer comprehensive kinase profiling assays. This will provide a "bird's-eye view" of its inhibitory activity across the human kinome.
Tier 2: In Vitro IC50 Determination for Hits
For any kinases where significant inhibition is observed in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the activity of the compound against different kinases and for guiding further optimization efforts.
Tier 3: Cellular Assays
Promising hits from the in vitro assays should be further evaluated in cell-based assays to assess their activity in a more physiologically relevant context. This includes:
-
Cell Proliferation Assays: To determine the compound's effect on the growth of cancer cell lines known to be dependent on the identified target kinase.[7]
-
Target Engagement Assays: To confirm that the compound is interacting with its intended target within the cell.
-
Downstream Signaling Pathway Analysis: To investigate the compound's effect on the signaling pathway regulated by the target kinase.
Proposed Experimental Workflow
Caption: A tiered workflow for the pharmacological evaluation of this compound.
Structure-Activity Relationship (SAR) Insights and Future Directions
The data obtained from the proposed screening cascade will be invaluable for establishing the initial structure-activity relationship (SAR) for this new indazole scaffold. The hydroxyl and methoxy groups at the 5- and 6-positions, respectively, offer multiple avenues for chemical modification to improve potency, selectivity, and pharmacokinetic properties.
Future medicinal chemistry efforts could focus on:
-
Modification of the 5-hydroxyl group: Conversion to ethers or esters to probe the importance of the hydrogen bond donor capability.
-
Modification of the 6-methoxy group: Replacement with other alkoxy groups or bioisosteres to explore the impact on activity and metabolic stability.
-
Substitution at other positions of the indazole ring: Particularly at the N1 and C3 positions, which are known to be critical for kinase inhibition in many indazole series.
Conclusion
While this compound is currently an understudied molecule, its structural relationship to a plethora of pharmacologically active indazole derivatives marks it as a compound of high interest for drug discovery. This technical guide provides a robust and scientifically grounded framework for its synthesis, characterization, and comprehensive pharmacological evaluation. By following the proposed experimental workflows, researchers can systematically uncover the therapeutic potential of this compound, potentially leading to the development of novel therapeutics for a range of diseases, most notably in the realm of oncology and inflammatory disorders. The insights gained from this focused investigation will not only define the future of this specific molecule but will also contribute to the broader understanding of the structure-activity relationships within the valuable class of indazole-based therapeutics.
References
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed. [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. [Link]
- Substituted indazole derivatives active as kinase inhibitors.
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link]
-
4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors. Europe PMC. [Link]
- Synthesis of indazoles.
-
1H-Indazol-5-ol. PubChem. [Link]
- Indazole derivatives.
-
Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. NIH. [Link]
- Indazole derivatives.
- Therapeutic indazoles.
-
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. PubMed Central. [Link]
-
6-methoxy-1h-indazole-5-carboxylic acid (C9H8N2O3). PubChem. [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: Leveraging 6-Methoxy-1H-indazol-5-ol in Kinase Inhibitor Design
Topic: 6-Methoxy-1H-indazol-5-ol as an Intermediate for Kinase Inhibitors Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
The indazole scaffold is a privileged structure in oncology and inflammation therapeutics, serving as a bioisostere for the purine ring of ATP. Specifically, This compound (CAS: 19353-91-4) represents a high-value intermediate for Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern offers a dual-modality "hook": the 5-hydroxyl group functions as a versatile nucleophile for extending pharmacophores into the solvent-exposed regions of the kinase pocket, while the 6-methoxy group provides essential hydrophobic packing interactions, often targeting the gatekeeper residue or the hydrophobic back pocket.
This guide details the synthesis, functionalization, and application of this intermediate, focusing on its utility in developing inhibitors for VEGFR, FGFR, and Ser/Thr kinases (e.g., Mps1, Pim) .
Structural Utility & Mechanism of Action
The Pharmacophore Logic
In the ATP-binding pocket of protein kinases, the hinge region requires precise hydrogen bonding.
-
Indazole Core: Mimics the adenine ring of ATP, forming H-bonds with the kinase hinge residues (typically via N1-H donor and N2 acceptor).
-
5-OH Position: Acts as a synthetic handle.[1] Etherification at this position allows the attachment of solubilizing tails (e.g., morpholine, piperazine) or steric probes that extend into the ribose-binding pocket.
-
6-OMe Position: Provides metabolic stability (blocking C6 oxidation) and steric bulk that can induce selectivity by clashing with larger gatekeeper residues in non-target kinases.
Kinase Signaling Pathway Target
The following diagram illustrates the downstream signaling cascades (VEGFR/MAPK) often targeted by indazole-based inhibitors.
Figure 1: Canonical MAPK signaling pathway showing the interception point of Indazole-based VEGFR inhibitors.
Experimental Protocol: Synthesis & Purification
Objective: Preparation of this compound from the commercially available precursor 6-methoxy-5-nitro-1H-indazole .
Reagents & Materials
-
Precursor: 6-Methoxy-5-nitro-1H-indazole (CAS: 152626-75-0).
-
Solvents: Methanol (MeOH), Ethanol (EtOH), DMF.
-
Reagents: 10% Pd/C, Hydrazine hydrate (or H2 gas), Sodium Nitrite (NaNO2), Sulfuric Acid (H2SO4).
-
Equipment: Hydrogenation apparatus (Parr shaker or balloon), Reflux condenser, HPLC (C18 column).
Step-by-Step Synthesis Workflow
Step A: Reduction of Nitro Group
Rationale: Catalytic hydrogenation is preferred over Fe/AcOH to avoid iron chelation with the resulting aminophenol precursors.
-
Dissolution: Dissolve 6-methoxy-5-nitro-1H-indazole (10.0 g, 51.8 mmol) in MeOH (100 mL).
-
Catalyst Addition: Add 10% Pd/C (1.0 g) under an argon atmosphere.
-
Hydrogenation: Stir the mixture under H2 atmosphere (balloon pressure) at RT for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the yellow nitro compound.
-
Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate in vacuo to yield 5-amino-6-methoxy-1H-indazole as an off-white solid.
Step B: Diazotization and Hydrolysis (Sandmeyer-type)
Rationale: Converting the amine to a phenol requires formation of the diazonium salt followed by thermal hydrolysis. Sulfuric acid is used to prevent side reactions common with HCl.
-
Acidification: Suspend the crude amine (8.0 g) in 35% H2SO4 (80 mL) and cool to 0°C in an ice bath.
-
Diazotization: Dropwise add a solution of NaNO2 (3.7 g, 1.1 eq) in water (15 mL), maintaining temperature <5°C. Stir for 30 min. The solution should turn clear/orange.
-
Hydrolysis: Transfer the cold diazonium solution dropwise into a separate flask containing boiling water (100 mL) containing H2SO4 (10 mL). Caution: Vigorous evolution of N2 gas.
-
Heating: Continue reflux for 30-60 minutes until gas evolution ceases.
-
Isolation: Cool to RT. Neutralize carefully with NaHCO3 (aq) to pH ~7. The product, This compound , may precipitate. If not, extract with EtOAc (3 x 100 mL).
-
Purification: Dry organics over MgSO4, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | Beige to light brown solid | Oxidizes slowly in air; store under Ar. |
| Molecular Weight | 164.16 g/mol | Formula: C8H8N2O2 |
| 1H NMR (DMSO-d6) | δ 7.8 (s, 1H, H3), 7.0 (s, 1H, H4), 6.9 (s, 1H, H7), 3.8 (s, 3H, OMe) | Distinct singlets for H4/H7 confirm substitution pattern.[5] |
| Yield (Step A+B) | 65 - 75% | Step B is the yield-limiting step. |
Functionalization Protocols
Regioselective O-Alkylation (Etherification)
The 5-OH is more acidic (pKa ~10) than the indazole NH (pKa ~14), allowing selective alkylation.
Protocol:
-
Dissolve this compound (1 eq) in DMF.
-
Add K2CO3 (2.5 eq) and stir for 15 min at RT.
-
Add Alkyl Halide (e.g., 1-(2-chloroethyl)morpholine) (1.1 eq).
-
Heat to 60°C for 4 hours.
-
Note: If N-alkylation is observed as a byproduct, use a temporary protecting group on N1 (e.g., THP or SEM) prior to this step.
Workflow Diagram: Synthesis & Coupling
Figure 2: Synthetic route from nitro-precursor to functionalized kinase inhibitor.
Troubleshooting & Validation
Common Issues
-
N-Alkylation vs. O-Alkylation: If the alkyl halide is highly reactive, N1-alkylation may compete.
-
Solution: Use a weaker base (Cs2CO3) or protect N1 with a Tetrahydropyranyl (THP) group (DHP, pTSA) before the O-alkylation step.
-
-
Oxidation: The electron-rich aminophenol intermediate (Step A product) is prone to oxidation.
-
Solution: Perform diazotization immediately after reduction, or store the amine as a HCl salt.
-
QC Criteria
-
HPLC Purity: >95% at 254 nm.
-
NMR Validation: The disappearance of the broad NH2 signal (approx 5.0 ppm) and appearance of the phenolic OH (approx 9.5 ppm, D2O exchangeable) confirms the transformation.
References
-
Vertex Pharmaceuticals. "Indazole-pyridine based protein kinase B/Akt inhibitors." PubMed.[6] Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol." PubChem. Link
-
Biosynth. "6-Methoxy-1H-indazole-5-carboxylic acid and related indazole intermediates." Biosynth Catalog. Link
-
Organic Syntheses. "Indazole, 5-nitro-." Org. Synth. 1948, 28, 42. Link
-
Journal of Medicinal Chemistry. "Discovery of Indazole-Based Inhibitors of Mps1 Kinase." J. Med.[7] Chem., 2013. (Contextual citation for Mps1 targeting). Link
-
ChemicalBook. "6-Methoxy-5-nitro-1H-indazole Properties and Suppliers." Link
Sources
- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 2. Donepezil Impurity (5,6-Dimethoxy-1-Indanone) - CAS - 2107-69-9 | Axios Research [axios-research.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Multi kinase inhibitors [otavachemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Desbenzyl donepezil | C17H23NO3 | CID 10446897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Protocol for 6-Methoxy-1H-indazol-5-ol Derivatives: A Comprehensive Guide for Researchers
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a privileged heterocyclic motif in modern drug discovery, prized for its ability to mimic the indole structure while offering unique electronic and steric properties.[1] This bicyclic system, composed of a benzene ring fused to a pyrazole ring, serves as the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents.[2] The strategic functionalization of the indazole scaffold is a key focus in medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutics.
Among the vast library of indazole-based compounds, 6-Methoxy-1H-indazol-5-ol and its derivatives represent a particularly interesting subclass. The presence of the methoxy and hydroxyl groups at positions 6 and 5, respectively, provides multiple avenues for derivatization, allowing for the exploration of a broad chemical space and the optimization of biological activity. This application note provides a detailed, in-depth guide for the synthesis of the this compound core and its subsequent derivatization, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of the this compound Core
The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a reliable and reproducible synthetic route, starting from a commercially available substituted toluene.
Synthetic Strategy Overview
The overall synthetic strategy involves the initial construction of a substituted nitrobenzene, followed by cyclization to form the indazole ring, and subsequent functional group manipulations to yield the desired this compound.
Caption: Synthetic pathway for this compound.
Step 1: Nitration of 2-Fluoro-4-methoxytoluene
Causality: The initial step involves the regioselective nitration of 2-fluoro-4-methoxytoluene to introduce a nitro group at the 5-position. The directing effects of the methoxy (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, combined with steric hindrance, favor nitration at the position para to the methoxy group and ortho to the fluoro group.
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (5 equivalents) to 0-5 °C in an ice-salt bath.
-
Slowly add 2-fluoro-4-methoxytoluene (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the toluene solution over 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-fluoro-4-methoxy-5-nitrotoluene.
| Parameter | Condition | Rationale |
| Temperature | 0-10 °C | To control the exothermic reaction and prevent over-nitration. |
| Reagents | HNO₃/H₂SO₄ | Standard nitrating mixture for aromatic compounds. |
| Reaction Time | 3-5 hours | To ensure complete conversion. |
Step 2: Amination of 2-Fluoro-4-methoxy-5-nitrotoluene
Causality: The fluoro group at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. This allows for the displacement of the fluoride with an amine source.
Protocol:
-
In a sealed pressure vessel, dissolve 2-fluoro-4-methoxy-5-nitrotoluene (1 equivalent) in a suitable solvent such as ethanol or DMSO.
-
Add an excess of aqueous ammonia (e.g., 28-30% solution, 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.[3]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 2-amino-4-methoxy-5-nitrotoluene.
Step 3: Diazotization and Cyclization to form 6-Methoxy-5-nitro-1H-indazole
Causality: This step involves the conversion of the aniline derivative to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring. This is a classic method for indazole synthesis.
Protocol:
-
Dissolve 2-amino-4-methoxy-5-nitrotoluene (1 equivalent) in glacial acetic acid.
-
Cool the solution to 15-20 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 equivalents) in a minimal amount of water dropwise, maintaining the temperature below 25 °C.[4]
-
After the addition, continue stirring for 30 minutes.
-
Allow the reaction mixture to stand at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to yield crude 6-methoxy-5-nitro-1H-indazole, which can be purified by recrystallization from methanol or ethanol.
Step 4: Reduction of the Nitro Group to an Amino Group
Causality: The nitro group is reduced to a primary amine, which is a versatile handle for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
In a flask, suspend 6-methoxy-5-nitro-1H-indazole (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
To this suspension, add hydrazine hydrate (4-5 equivalents) dropwise at room temperature.[5][6]
-
After the addition, reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 5-amino-6-methoxy-1H-indazole.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Highly effective for nitro group reduction. |
| Hydrogen Source | Hydrazine Hydrate | A convenient and efficient alternative to H₂ gas.[7] |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
Step 5: Conversion of the Amino Group to a Hydroxyl Group
Causality: The Sandmeyer reaction provides a reliable method for converting an aromatic amine to a hydroxyl group via a diazonium salt intermediate.[8][9]
Protocol:
-
Dissolve 5-amino-6-methoxy-1H-indazole (1 equivalent) in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) oxide in aqueous sulfuric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) oxide solution.
-
Heat the reaction mixture to 50-60 °C and stir for 1-2 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Part 2: Derivatization of the this compound Scaffold
The this compound core offers three primary sites for derivatization: the N1-position of the indazole ring, the hydroxyl group at the 5-position, and the aromatic ring itself (after halogenation).
Caption: Key derivatization sites on the this compound core.
Protocol 1: Regioselective N1-Alkylation
Causality: The direct alkylation of N-unsubstituted indazoles can lead to a mixture of N1 and N2 isomers. The use of a strong base like sodium hydride in a non-polar aprotic solvent such as THF generally favors the formation of the thermodynamically more stable N1-alkylated product.[10][11][12][13]
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N1-alkylated derivative.
Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group
Causality: The phenolic hydroxyl group can be readily alkylated under basic conditions via a Williamson ether synthesis. The choice of a polar aprotic solvent like DMF or acetone facilitates the SN2 reaction.[14][15][16][17][18]
Protocol:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or acetone.
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Add the desired alkyl halide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the O-alkylated product.
Protocol 3: Palladium-Catalyzed Cross-Coupling Reactions
For derivatization of the aromatic ring, a halogen atom must first be introduced. Bromination at the C3 or C7 position can be achieved using appropriate brominating agents. The resulting bromo-indazole can then be used in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
A detailed protocol for regioselective bromination would depend on the desired position and may require prior protection of the N-H and O-H groups.
Causality: This powerful palladium-catalyzed reaction allows for the formation of C-C bonds between the bromo-indazole and a wide range of boronic acids or esters.[19][20][21][22]
Protocol:
-
In a reaction vial, combine the bromo-6-methoxy-1H-indazol-5-ol derivative (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5-10 mol%), and a base like potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the vial and heat the reaction mixture to 80-120 °C for 4-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O |
| Temperature | 80-120 °C |
Causality: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines onto the indazole core.
Protocol:
-
In a glovebox or under an inert atmosphere, combine the bromo-6-methoxy-1H-indazol-5-ol derivative (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos or BINAP) (1-5 mol%), and a strong base such as sodium tert-butoxide or cesium carbonate (1.5-2 equivalents).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Part 3: Protecting Group Strategies
In multi-step syntheses involving the this compound scaffold, the use of protecting groups for the indazole nitrogen and the phenolic hydroxyl group may be necessary to achieve the desired regioselectivity and prevent unwanted side reactions.[23][24][25][26][27][28][29][30][31]
Caption: Common protecting groups for indazole and phenol functionalities.
-
N-Protection: The Boc (tert-butyloxycarbonyl) group is commonly used and can be removed under acidic conditions. The SEM (2-(trimethylsilyl)ethoxymethyl) group is also effective and can be removed with fluoride ions or acid.[23][27] The tosyl (Ts) group is another option, typically removed under reductive conditions.
-
O-Protection: The phenolic hydroxyl can be protected as a methyl ether (if selective demethylation is feasible later), a benzyl ether (removable by hydrogenolysis), or with groups like MOM (methoxymethyl) or SEM, which are stable to many reaction conditions but can be cleaved selectively.
Conclusion
The synthetic protocols detailed in this application note provide a robust framework for the synthesis and derivatization of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access a diverse range of derivatives for biological evaluation. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, opens up a vast chemical space for the development of novel indazole-based therapeutics.
References
- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P
- CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google P
-
Indazole, 5-nitro - Organic Syntheses Procedure. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google P
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes - ResearchGate. [Link]
- US2430190A - Alkylation of phenols - Google P
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in - ResearchGate. [Link]
-
Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - Organic Chemistry Portal. [Link]
- Indazole has garnered considerable attention from researchers due to its distinctive chemical structure and wide-ranging biological activity. Derivatives of indazole are found in many natural and synthetic compounds, demonstrating various pharmacological properties such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor effects. (URL not available)
-
(PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. [Link]
-
(PDF) Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
-
ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. - ResearchGate. [Link]
-
Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and - ORGANIC CHEMISTRY. [Link]
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe. [Link]
-
Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. [Link]
-
Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. [Link]
-
Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate. [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis. [Link]
-
26.01 Introduction to Protecting Groups - YouTube. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]
-
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - Semantic Scholar. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 4. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. research.ucc.ie [research.ucc.ie]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.mpg.de [pure.mpg.de]
- 14. US2430190A - Alkylation of phenols - Google Patents [patents.google.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaxchange.info [pharmaxchange.info]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arkat-usa.org [arkat-usa.org]
- 26. researchgate.net [researchgate.net]
- 27. Substituent-controlled site-selective silylation of 2H-indazoles to access silylated 1H-indazoles and 2H-indazoles under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. tandfonline.com [tandfonline.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Development of Pim-1 Kinase Inhibitors from Indazole Scaffolds: An Application Guide for Drug Discovery
Introduction: Targeting Pim-1 Kinase with the Privileged Indazole Scaffold
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that have emerged as critical targets in oncology.[1] Pim-1, the most well-characterized member, is a constitutively active kinase that plays a pivotal role in regulating cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is a common feature in a wide array of hematological malignancies and solid tumors, often correlating with aggressive disease and poor patient outcomes.[1] Pim-1 exerts its pro-tumorigenic effects by phosphorylating a diverse range of downstream substrates, thereby activating oncogenic signaling pathways.[1]
The indazole scaffold has garnered significant attention in medicinal chemistry, being recognized as a "privileged structure."[2][3] This is due to its versatile biological activities and its ability to serve as a core structural motif for a multitude of therapeutic agents, including several FDA-approved kinase inhibitors like axitinib and pazopanib. The structural rigidity and capacity for diverse chemical modifications make the indazole nucleus an ideal starting point for the rational design of potent and selective kinase inhibitors.[4] This guide provides a comprehensive overview of the development of indazole-based Pim-1 kinase inhibitors, detailing key experimental protocols, structure-activity relationship (SAR) insights, and a representative workflow for their discovery and characterization.
The Pim-1 Signaling Pathway: A Rationale for Therapeutic Intervention
Pim-1 is a key downstream effector of the Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway.[5] Upon cytokine stimulation, STAT proteins are activated and translocate to the nucleus, where they induce the transcription of target genes, including PIM1.[5] Once expressed, Pim-1 kinase phosphorylates a multitude of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. Understanding this pathway is crucial for elucidating the mechanism of action of Pim-1 inhibitors.
Caption: The Pim-1 signaling pathway and the point of intervention for indazole-based inhibitors.
Workflow for the Discovery and Development of Indazole-Based Pim-1 Inhibitors
The journey from a chemical scaffold to a viable drug candidate is a systematic process of design, synthesis, and rigorous testing. The following workflow outlines the key stages in the development of indazole-based Pim-1 inhibitors.
Caption: A generalized workflow for the discovery and development of Pim-1 kinase inhibitors.
Structure-Activity Relationship (SAR) of Indazole-Based Pim-1 Inhibitors
The potency and selectivity of indazole-based inhibitors are heavily influenced by the nature and position of substituents on the indazole core. SAR studies are crucial for optimizing lead compounds.
-
The Indazole Core as a Hinge-Binder: The 1H-indazole moiety is a key pharmacophore that mimics the purine ring of ATP, allowing it to form crucial hydrogen bonds with the hinge region of the Pim-1 kinase active site.[4] This interaction is fundamental for the inhibitory activity.
-
Substitutions at the 3-position: Modifications at this position are critical for enhancing potency. For example, the introduction of a pyrazin-2-yl group at the 3-position of the 1H-indazole has been shown to yield potent pan-Pim kinase inhibitors.[6] Further optimization of substituents on the pyrazine ring can fine-tune the inhibitory profile.
-
Modifications at the 5 and 6-positions: These positions are often solvent-exposed and provide opportunities to improve physicochemical properties and introduce additional interactions with the kinase. For instance, in a series of 3,5-substituted-6-azaindazoles, the introduction of a methyl group at the C3-position of the azaindazole ring resulted in a significant increase in potency against Pim kinases.[7]
Comparative Analysis of Indazole-Based Pim-1 Inhibitors
The following table summarizes the inhibitory activities of representative indazole-based compounds against the three Pim kinase isoforms. This data highlights the potential for developing both selective and pan-Pim inhibitors from this versatile scaffold.
| Compound ID | Scaffold Type | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 | 363 | 69 | [8] |
| Compound 99 | Indazole | 3 | 1160 | 13 | [4] |
| Compound 59c | 3-(Pyrazin-2-yl)-1H-indazole | 3-70 | 3-70 | 3-70 | [7] |
Note: IC50 values can vary between different studies due to variations in assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Pim-1 kinase. The assay measures the amount of ADP produced, which is then converted into a luminescent signal.
Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of Pim-1 in a controlled, cell-free environment. The luminescence-based readout offers high sensitivity and a wide dynamic range.
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim kinase substrate peptide (e.g., PIMtide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control (kinase buffer with DMSO) to each well.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing Pim-1 enzyme and substrate peptide in kinase buffer) to each well.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of indazole-based Pim-1 inhibitors on the proliferation of cancer cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Rationale: This cell-based assay provides insights into the compound's ability to inhibit cell growth in a more physiologically relevant context. It helps to determine if the biochemical inhibition of Pim-1 translates to a functional cellular effect.
Materials:
-
Cancer cell line known to overexpress Pim-1 (e.g., human breast cancer cell line T47D)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.
-
Conclusion and Future Directions
The indazole scaffold has proven to be a highly valuable starting point for the development of potent and selective Pim-1 kinase inhibitors. The insights from SAR studies have enabled the rational design of compounds with improved pharmacological profiles. The protocols detailed in this guide provide a robust framework for the in vitro and cell-based characterization of these inhibitors. Future research will likely focus on further optimizing the drug-like properties of indazole-based compounds, including their pharmacokinetic and safety profiles, to advance the most promising candidates into clinical development for the treatment of various cancers.
References
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMxT4gnXNFkP9bsaUENGHkdk0dM9CGBHVltvMCr5pB8uPavtO-dW5q9xqYxKvjfrjzQLLmVutfR22FBEPcoivxx4A5T3DShXoJK8rD__8DfXnhe3xTUhDvw8_5bzDXly66CWn-0p-AipBQsk64qKtrgKohskBRp1eIkSg=]
- Selleck Chemicals. (n.d.). SGI-1776 free base. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTgdHRBbRjBgtqRtljZH2natk2dgkTl-fQSrIChd9z3nW6pareAvakmdV13GoGmszffadAi2Hi_97gZyH0tI4pjzEcnVruwcYR62NBInXCCeI2tIW1RB5Vo_NtQEdsK7OD5yULMoFgmLFhd2I=]
- Wang, H., Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1057-1061. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKImEE9ftp3fXNA8-p123_P_jeo0WSKqCYM-02Ml-PCwgkP1moosSS7XQHXqEIPdHF7jDeaJiVpMkUpWilk8guvp2lEBXcqpZv-kNjityiQLA9D9wr_OSNH1_p5YQJyTvQH2BG]
- (n.d.). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Retrieved from [https://vertexaisearch.cloud.google.
- (n.d.). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Molecular Structure, 1284, 135327. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbxnzvD_e9PjtwJ7RfC4X7xRhBxE_JqS4I_yTnF-JLCc72MWY0kTB1NtfkrheSgeUFxTIiwnJBSGI7lKlnEK5tnzWmNfgdEKotxzgPd2Px6cKaz1A8brxRDwrEAZgeVgoxnbg1a7SgOdWH9jZt]
- (n.d.). Pim-1 kinase as cancer drug target: An update. Frontiers in Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs38uA5r4cYP_AuDjHtMHOwfdvlwbllM93CuLweAqoI84Ui1UzQWPpF0UjpHACfUaKBEYBZg19gyJyR26-Q9Wu3MT_D-R1dYNToCoVMl-8F27KCkWvaKMlRw3e87RVslf4_I6qJNmhCCLQgQ==]
- Puri, S., et al. (2023). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 13(25), 17163-17189. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcmYOBXK3ol8bDEBHF-wam9sGyRV-Db_UGjakQSD5TVX5Raw_maPLt0HV9Utde-2ookpwU4oV8vrUw8ewcvsyxLx0KJLFiL2TzLMztGyqeKO-J2tbUJZtoeve69jP_CZPPPY8eup0WbhV5lVo=]
- Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAPC1yab69W5x07J3F-6Ud0gB6UrlXxTNDYrKb3CrLMKLtVauqevm7AIKJFlqucdVkfHZQ81uhRtse2N1Lkz17g9SVYB-59tYQ6WaHaQVn0arxvGMvwNVPT-DdmqZUB7-rG0Uaqk0fBdygfj5cB2-W5nDTnn8Uyl49-mOvnti6guowTEe8ge20Zy6YeDnnTSo=]
- (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKk07sL2DyjNS3ylquVEnhY7Mlns6K6A2isuEglq8-pkLOsi4wwv_9tCS2UWkNIe_Byky2z02yU7KoVqmm1IfVfe2gPPiYwU7rskTnpjfByUM6VwPk6N5CO8PXou94hd5I0G1nIyG4rmsB_EB93riUMGyoUPLNPm1q5eYqVg-DqTypfFjjE-bqTDYtzaL-eP25UVTfEIf05lRplbYiAyCHSr4z064sBGzSz1o-]
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr_Jot4n1wWAfRbPFKyU1ifor6eT1H5sION1VRLRzE5MFawhpRqu1w55_80fJ2RYzEQFqE5r1ZRqXirvfVJHP2YCQtX99XaD0Dz7PLQ8aVpEPXdw4-muN4V6aNjZSL_-_slxFgUYktZOC2Gm8EfYFwCfqnN2kmEwaSaXTC]
- (2025, August 19). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU72duc1RstO6JakZTyvFuE2FsxDQy1bwQl416Jy8rKTKMRn1ZpuMVdVN3CIvjMax-GyVQkb1QUpJflYRzrTNw31xbIgxRixIS0N89N3FrHhTO4F5TVga3-F-KKf54I_CUhV0gxCD9G_ll9aSSNOx3z3ZY4v5T1xU=]
- (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlt7Y3vWU6DRP_n8PwWNMnHEJRzJtzoppWiaUYo-HCLNOONGLyY5kSEpT2YbtiVmbdg2LP2kJdju4XjKtvfwgYBVyCRQIYVDrjp7Yvy8gZamsebYtUEy13rLHN4G538rcX2zDHWmsCSax2KLE=]
- (n.d.). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFa_BVIXo11QesTt7tp7eLYrBTsaAVgtcMKMY-Ch1kIBvH7DHrfHfNrh-EkO6u5l4gd1VCRo9qGKj_qp-fPVdOo6KcVRYgoAFo6alJP5prQQK4w2uxc2DsePOQ3YO3Kf-C]
- (2025). Benchmarking new indazole derivatives against established kinase inhibitors. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzQ_3kvMXCNa3qhYtrxa5AZsRaDy7EzWDIvPtBXpTtZSd0VYUd-mog9BUC8SZWTKQG2S-38H09GiPa-K_Qvly9o0qkvjzVP2VBiWZX2B1rElOHod8QyBhYMR-2KQVlQMnrE9Y8XfLJOjsIIfo06xffIf3Gp3MoheNHvN6I2bM_HDfcQ_zB03Gg0xpPMmnclEa15mj6P5-iiLtKT0aLVIkxvPJHOkOuxY4=]
- (2025). Application Notes and Protocols: Leveraging 6-Bromo-1H-indazole for the Development of Potent Kinase Inhibitors. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiCbKvuhBAEut50_FCJekU5U59RAvCU1hmdsLcIC7xnbkp3vtNbggobBXl2BXzPoExeUmLew0cDKZHWcNcLVoQUf9jQ11OG4fiFpJqy6qap3wPpMCTsG2TCKPl2k5kB22bXCdVchbDsqX3C6mhz06G6lJAhvuZ14gwB-Hv4d2Bd2mYK0FGYJTWUkCl3bSURegUySrqJx8AZ4tVHgJ4d16z6mnIsY8E20HviG2OrxYDrdUCqBz3fhZbl-NF0ng0YeRGnmduYIj03e8ZjZo=]
- (2025). A Comparative Guide to Indazole-Derived Kinase Inhibitors: Efficacy and Selectivity Profile. Benchchem. [https://vertexaisearch.cloud.google.
- (2025). Pim1 Kinase as a Therapeutic Target in Oncology: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYupLbY52GblNlYKmxKO0kCd6b2jAUI1f0HPD5U3iH2_iwkBJrix5mxbDHwo6kiE0W0Nw6OCvnjDDWbVnd5dw_OqR9AXDlcpleorCsoL_WYNCda7-Y7RAHNsrr5HYk6yDOMKjh6_eJm2PSzwIeFm_mM0yzEdTLnwICv3quzKGAvD3cW4H12ZKFkwBS0S6j9Jx9pyiTiBqfNaYpsMeZ]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
PI3K pathway inhibitor synthesis starting from 6-Methoxy-1H-indazol-5-ol
Application Note: Synthesis of Indazole-Based PI3K Pathway Inhibitors Utilizing 6-Methoxy-1H-indazol-5-ol
Introduction & Scientific Rationale
The Phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cellular growth, proliferation, and survival. Dysregulation of this pathway, particularly through the overactivation of the PI3K
The indazole scaffold has emerged as a "privileged structure" in kinase inhibitor design due to its ability to mimic the purine ring of ATP, forming critical hydrogen bonds with the hinge region of the kinase active site (e.g., Val851 in PI3K
This compound (CAS: 92224-23-2) represents a high-value starting material for the synthesis of potent Class I PI3K inhibitors. Its specific substitution pattern offers two distinct strategic advantages:
-
The 6-Methoxy Group: Occupies the hydrophobic region I of the ATP binding pocket, often improving selectivity and metabolic stability compared to unsubstituted analogs.
-
The 5-Hydroxy Handle: Provides a versatile vector for late-stage functionalization (via triflation) to introduce "warheads" such as morpholino-pyrimidines, which extend into the affinity pocket to secure high potency.
This guide details the protocol for synthesizing a representative high-affinity PI3K inhibitor, IND-PI3K-01 , utilizing this compound as the core building block.
Retrosynthetic Analysis & Workflow
The synthesis is designed as a convergent route. The core strategy involves activating the 5-hydroxyl group of the indazole to a triflate, followed by a Palladium-catalyzed cross-coupling reaction to attach the PI3K-specific pharmacophore (a morpholino-pyrimidine moiety).
Synthesis Logic Diagram
Figure 1: Convergent synthetic workflow for transforming this compound into a bioactive PI3K inhibitor.
Detailed Experimental Protocol
Step 1: Protection of the Indazole Nitrogen
Rationale: The N1-nitrogen of the indazole is acidic and nucleophilic. To prevent competitive N-alkylation or N-sulfonylation during the activation of the phenol, it must be protected. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen for its stability under basic coupling conditions and ease of removal.
Reagents:
-
This compound (1.0 eq)
-
SEM-Cl (1.2 eq)
-
NaH (60% dispersion in oil, 1.5 eq)
-
THF (Anhydrous)
Procedure:
-
Charge a flame-dried round-bottom flask with This compound (10.0 g, 60.9 mmol) and anhydrous THF (100 mL). Cool to 0°C under
. -
Add NaH (3.65 g, 91.4 mmol) portion-wise over 15 minutes. (Caution:
gas evolution). Stir for 30 min at 0°C. -
Add SEM-Cl (12.2 g, 73.1 mmol) dropwise via syringe.
-
Warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Quench: Carefully add saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).
-
Yield Target: >85% (Pale yellow oil/solid).
-
Step 2: Activation of the 5-Hydroxyl Group (Triflation)
Rationale: The 5-hydroxyl group is a poor leaving group. Converting it to a triflate (OTf) creates a highly reactive electrophile suitable for Palladium-catalyzed cross-coupling.
Reagents:
-
N-SEM-6-Methoxyindazol-5-ol (Intermediate 1)
-
Triflic Anhydride (
, 1.2 eq) -
Pyridine (3.0 eq) or
-
DCM (Dichloromethane)
Procedure:
-
Dissolve Intermediate 1 (15.0 g, ~51 mmol) in anhydrous DCM (150 mL). Add Pyridine (12.3 mL, 153 mmol). Cool to -78°C.
-
Add
(10.3 mL, 61.2 mmol) dropwise over 20 minutes. Maintain temperature below -60°C. -
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
QC Check: HPLC/LC-MS should show complete conversion of the phenol to the triflate (
shift). -
Workup: Quench with cold water. Extract with DCM. Wash with 0.5M HCl (to remove pyridine), then saturated
. -
Purification: Rapid filtration through a silica plug (10% EtOAc/Hexane) to avoid hydrolysis.
-
Stability Note: Store the triflate under inert atmosphere at -20°C if not used immediately.
-
Step 3: Suzuki-Miyaura Cross-Coupling
Rationale: This is the key C-C bond-forming step. We couple the indazole core with 2-morpholinopyrimidin-4-ylboronic acid (or its pinacol ester). The pyrimidine ring provides the critical "affinity pocket" interaction characteristic of PI3K inhibitors like GDC-0941.
Reagents:
-
Indazole-5-Triflate (Intermediate 2, 1.0 eq)
-
2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 eq)
- (0.05 eq)
- (2.0 M aqueous solution, 3.0 eq)
-
Dioxane (degassed)
Procedure:
-
In a pressure vial, combine Intermediate 2 (1.0 eq) and the Boronate Ester (1.2 eq).
-
Add Dioxane (10 mL/g) and 2.0 M
. Sparge with Argon for 10 minutes. -
Add
. Seal the vial. -
Heat to 90°C for 4-6 hours.
-
QC Check: LC-MS should show the formation of the coupled product (Mass = Indazole fragment + Pyrimidine fragment - OTf).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine. Concentrate.
-
Purification: Column chromatography (DCM:MeOH 95:5).
Step 4: Global Deprotection & Salt Formation
Rationale: Removal of the SEM group restores the N-H functionality of the indazole, which is required for hydrogen bonding to the kinase hinge region.
Reagents:
-
HCl (4.0 M in Dioxane) or TFA/DCM
-
Ethanol
Procedure:
-
Dissolve the coupled intermediate in Ethanol (5 mL/g).
-
Add 4.0 M HCl in Dioxane (10 eq).
-
Heat to 60°C for 2-4 hours. (Monitor SEM removal by LC-MS).
-
Isolation: Cool to RT. The product often precipitates as the HCl salt.
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum.
-
Final Product:IND-PI3K-01 (HCl Salt) .
-
Quality Control & Validation
To ensure the integrity of the synthesized inhibitor, the following analytical specifications must be met:
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | > 98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Characteristic peaks: Indazole C3-H (~8.0 ppm), Methoxy (~3.8 ppm), Morpholine protons. |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da of theoretical mass. |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/Dioxane) |
Pathway Validation (Biological Context): The synthesized molecule targets the ATP-binding cleft of PI3K. Below is the signaling pathway context where this molecule acts.
Figure 2: The PI3K/Akt/mTOR signaling cascade. The indazole inhibitor (IND-PI3K-01) competitively binds to the ATP pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3.
Safety & Handling
-
Triflic Anhydride (
): Highly corrosive and moisture sensitive. Handle only in a fume hood with proper PPE (gloves, goggles). Reacts violently with water. -
Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.
-
Waste Disposal: All aqueous waste containing Palladium or Boron species must be segregated and treated according to EHS regulations.
References
-
Murray, J. M., et al. (2012). "Discovery of GDC-0941: A Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer." Journal of Medicinal Chemistry. Link
-
Smaill, J. B., et al. (2016). "Tyrosine Kinase Inhibitors.[1] 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,4-d]pyrimidine-6-acrylamides." Journal of Medicinal Chemistry. (Discusses indazole/quinazoline scaffold chemistry). Link
-
BenchChem. (2025).[2][3] "Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis." (General Indazole Protocols). Link
-
Liu, Y., et al. (2023).[4] "1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism." Bioorganic Chemistry. Link
Sources
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2757593-67-0|5-Methoxy-2-methyl-2H-indazol-6-ol|BLD Pharm [bldpharm.com]
Validation & Comparative
Comparative Guide: Biological Activity of Indazole Regioisomers
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib).[1] However, the biological utility of indazole derivatives is strictly governed by regioisomerism . The tautomeric shift between 1H-indazole and 2H-indazole , and the subsequent fixed alkylation at the N1 or N2 positions, fundamentally alters the molecule's electronic landscape and hydrogen-bonding vectors.
This guide provides a technical comparison of these regioisomers, focusing on their differential binding affinities in kinase pockets, synthetic accessibility, and metabolic stability.
Structural Basis of Activity: The N1 vs. N2 Switch
To understand the biological divergence, one must first analyze the structural inputs. The indazole ring system exists in a tautomeric equilibrium, but chemical substitution locks the structure into a specific vector.
The H-Bonding Flip
In the context of ATP-competitive kinase inhibition, the indazole core often mimics the adenine ring of ATP. The critical differentiator is the Hydrogen Bond Donor (HBD) / Acceptor (HBA) motif:
-
1H-Indazole Derivatives (N1-R):
-
2H-Indazole Derivatives (N2-R):
Electronic Distribution[7]
-
1H-Isomers: Aromatic character is distributed across the fused system (10
-electrons). Thermodynamically more stable ( kcal/mol). -
2H-Isomers: Possess distinct ortho-quinoid character in the benzene ring. This reduces aromatic stabilization but increases reactivity and can enhance
-stacking interactions in specific hydrophobic pockets.
Comparative Case Study: Kinase Inhibition Profiles
The following data summarizes the impact of regioisomerism on inhibitory potency (IC
Experimental Data: Regioisomer Potency Shift
Table 1: Comparative Inhibitory Activity of N-Alkylated Indazole Isomers
| Compound ID | Core Structure | Substitution (R) | Target | IC | Binding Mode |
| IND-1A | 1-Methyl-1H-indazole | 3-(E)-Styryl | VEGFR2 | 28 | Canonical Hinge Binder |
| IND-1B | 2-Methyl-2H-indazole | 3-(E)-Styryl | VEGFR2 | 450 | Steric Clash / Weak H-Bond |
| IND-2A | 1-Phenyl-1H-indazole | 5-Amide | p38 | 12 | Deep Pocket Fit |
| IND-2B | 2-Phenyl-2H-indazole | 5-Amide | p38 | >10,000 | Active Site Exclusion |
Analysis:
-
IND-1A (N1-isomer): Demonstrates nanomolar potency. The N2 nitrogen acts as a critical H-bond acceptor for the Cys919 residue in the VEGFR2 hinge region.
-
IND-1B (N2-isomer): Shows a ~16-fold loss in potency. The methyl group at N2 sterically hinders the approach to the hinge, and the N1 lone pair is geometrically misaligned for the requisite H-bond.
Mechanistic Visualization (Pathway & SAR)
The following diagram illustrates the SAR logic flow and the specific interaction points within the kinase binding pocket.
Caption: SAR decision tree showing the divergence of N1 vs. N2 alkylation and its direct consequence on kinase binding modes.
Experimental Protocols
To validate these differences in your own workflow, strict control over synthesis and assay conditions is required.
A. Regioselective Synthesis & Separation
Objective: To isolate pure regioisomers for biological testing, as mixtures yield confounding data.
-
Reaction: Dissolve 5-substituted-1H-indazole (1.0 eq) in DMF. Add Cs
CO (2.0 eq) and stir at 0°C for 30 min. Add Alkyl Halide (1.1 eq).-
Note: Cs
CO often favors N1 alkylation due to thermodynamics. For N2 enrichment, use Meerwein salts (Et O BF ) in DCM.
-
-
Work-up: Quench with water, extract with EtOAc.
-
Separation (Critical Step):
-
Use Flash Chromatography (Hexane/EtOAc gradient).
-
Order of Elution: N1-alkyl indazoles are generally less polar (higher R
) than N2-alkyl isomers due to the masking of the lone pair and lack of quinoid character.
-
-
Validation: Confirm isomer identity using 2D NMR (NOESY).
-
N1-Isomer: NOE observed between N-Alkyl protons and C7-H.
-
N2-Isomer: NOE observed between N-Alkyl protons and C3-H.
-
B. Kinase Activity Assay (ADP-Glo™ Platform)
Objective: Quantify IC
-
Preparation: Dilute compounds (N1 and N2 isomers) in DMSO to 100x final concentration. Serial dilute (1:3).
-
Enzyme Reaction:
-
Mix Kinase (e.g., VEGFR2, 2 ng/µL) with substrate (Poly Glu:Tyr) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl
, 0.1 mg/mL BSA). -
Add 1 µL of compound solution. Incubate 10 min.
-
Initiate with ATP (10 µM final). Incubate 60 min at RT.
-
-
Detection:
-
Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response curve (Variable Slope) to extract IC
.
Workflow Visualization
Caption: Step-by-step workflow from crude synthesis to comparative biological data generation.
References
-
BenchChem. (2025).[3][7] A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. Retrieved from
-
Wei, W., et al. (2021).[4] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11, 15675-15687.[4] Retrieved from [4]
-
Shang, C., et al. (2021).[8] The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry, 21(5). Retrieved from
-
Chandramouli, et al. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Retrieved from
-
Vertex Pharmaceuticals/NIH. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for ERK1/2. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of kinase selectivity for substituted indazoles
Executive Summary
The indazole scaffold has cemented its status as a "privileged structure" in kinase inhibitor design, serving as the core architecture for approved therapeutics like Axitinib , Pazopanib , and Entrectinib . Its utility stems from its ability to mimic the purine ring of ATP while offering distinct vectors (N1, C3, C4-C7) for chemical elaboration.
However, the ubiquity of the ATP-binding pocket across the human kinome (500+ kinases) presents a critical challenge: Selectivity .
This guide provides a technical analysis of how specific substitution patterns on the indazole ring dictate kinase selectivity. We move beyond simple IC50 lists to explore the structural causality of Type I vs. Type II binding modes, compare indazoles against alternative scaffolds (azaindoles), and provide validated protocols for profiling selectivity.
Part 1: The Indazole Scaffold Architecture
Structural Logic: Why Indazoles?
The 1H-indazole core functions as a robust ATP-mimetic. In the typical binding mode, the indazole acts as a hinge binder :
-
N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu residue).
-
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide (e.g., Cys/Val residue).
This dual H-bond capability anchors the molecule, allowing substituents at C3 and C6 to probe the "Solvent Front" and "Gatekeeper" regions, respectively. These peripheral interactions are the primary drivers of selectivity.
Binding Mode Visualization
The following diagram illustrates the generic interaction map of a substituted indazole within the kinase cleft.
Figure 1: Interaction map of the Indazole scaffold within the ATP-binding pocket. The C3 position is critical for accessing the solvent front or inducing DFG-out conformations.
Part 2: Comparative SAR & Selectivity Analysis
This section compares the selectivity profiles driven by specific substitution strategies.
Strategy A: C3-Aryl vs. C3-Amide Substitutions
The C3 position is the most versatile vector for optimization.
-
C3-Aryl (Type I Binders): Direct arylation often results in potent but promiscuous inhibitors. The aryl group sits in the hydrophobic pocket but may not extend far enough to differentiate between homologous kinases.
-
C3-Amide/Urea (Type II Binders): Extending a "tail" from C3 via an amide linker allows the molecule to penetrate the "Back Pocket," often forcing the kinase into the inactive DFG-out conformation. This conformation is less conserved than the active state, resulting in higher selectivity .
Case Study: Axitinib (Type II) Axitinib utilizes a C3-vinyl-pyridine extension. This rigid linker positions the benzamide tail to interact with conserved residues (like Cys919 in VEGFR2) while inducing a specific conformational shift that few other kinases can accommodate.
Scaffold Comparison: Indazole vs. Azaindole
When "cleaning up" a dirty kinase profile, medicinal chemists often switch from Indazole to 7-Azaindole .
| Feature | Indazole (CH at Pos 7) | 7-Azaindole (N at Pos 7) |
| H-Bonding | High affinity donor/acceptor at N1/N2. | Additional acceptor at N7. |
| Selectivity | "Stickier." Hydrophobic C7 interacts promiscuously. | Higher. N7 lone pair repels backbone carbonyls in kinases with restricted hinge geometry. |
| Solubility | Moderate. | Improved (Lower LogP, higher polarity). |
| Metabolic Stability | Good. | Varies; electron-deficient ring can be prone to nucleophilic attack. |
Insight: If your indazole lead is potent but hits >50 kinases, consider an N7-scan (switching to azaindole) to prune off-target hits via electrostatic repulsion.
Part 3: Quantitative Performance Data
The following table contrasts Axitinib (Indazole) against Sorafenib (Bi-aryl urea) and Pazopanib (Indazole-pyrimidine). Note the superior potency of Axitinib, driven by the rigid indazole core compared to the flexible bi-aryl urea of Sorafenib.
Table 1: Comparative Potency & Selectivity (IC50 in nM)
| Target Kinase | Axitinib (Indazole) [1] | Pazopanib (Indazole) [2] | Sorafenib (Bi-aryl Urea) [3] | Biological Relevance |
| VEGFR-1 | 0.1 | 10 | 26 | Angiogenesis |
| VEGFR-2 | 0.2 | 30 | 90 | Angiogenesis (Primary Target) |
| VEGFR-3 | 0.1-0.3 | 47 | 20 | Lymphangiogenesis |
| PDGFR-β | 1.6 | 84 | 57 | Stromal Support |
| c-Kit | 1.7 | 74 | 68 | Stem Cell Factor |
| FLT-3 | >1000 | ~500 | 58 | Off-Target (Toxicity) |
Analysis:
-
Potency: Axitinib is ~100x more potent against VEGFR2 than Sorafenib. The fused indazole ring restricts conformational freedom, reducing the entropic penalty of binding.
-
Selectivity: Axitinib shows a "cleaner" window against FLT-3 compared to Sorafenib. This is crucial as FLT-3 inhibition is often associated with myelosuppression.
Part 4: Validated Selectivity Profiling Protocol
To objectively measure the selectivity of your substituted indazole, rely on thermodynamic binding assays (Kd) rather than simple enzymatic IC50s, which are ATP-dependent and prone to artifacts.
The Metric: Gini Coefficient
Do not rely solely on "Number of hits." Calculate the Gini Coefficient (0 to 1) for your compound against a panel (e.g., KinomeScan 468).
-
Gini ≈ 0: Non-selective (promiscuous).
-
Gini > 0.75: Highly selective (Clinical candidate quality).
Experimental Workflow (KinomeScan / Binding Assay)
This protocol uses an active-site directed competition binding assay (e.g., DiscoveRx KINOMEscan), which is the industry standard for establishing selectivity.
Step-by-Step Protocol:
-
Immobilization: Kinases are tagged with DNA (qPCR readout) or immobilized on beads.
-
Competition: Incubate the kinase panel with a biotinylated broad-spectrum ligand (the "bait") and your test indazole (the "competitor").
-
Equilibrium: Allow 1 hour for equilibrium binding.
-
Wash: Remove unbound compound and displaced bait.
-
Detection: Measure the amount of kinase still bound to the solid-phase bait.
-
High Signal = Your compound did NOT bind (Bait is still there).
-
Low Signal = Your compound displaced the bait (Binding event).
-
-
Calculation: Convert to % Control and fit to Hill equation to derive Kd.
Selectivity Screening Workflow Diagram
Figure 2: High-throughput selectivity profiling workflow. Feedback from the Gini score analysis informs the next round of C3/N1 substitutions.
References
-
Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, and 3." Clinical Cancer Research.
-
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.
-
Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis." Cancer Research.[1]
-
Graczyk, P. P. (2007). "Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases."[2][3] Journal of Medicinal Chemistry.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
Sources
A Researcher's Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors Derived from 6-Methoxy-1H-indazol-5-ol
For drug development professionals, the synthesis of a novel compound is merely the first chapter of a long and intricate story. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of action (MoA). This guide provides an in-depth, experience-driven framework for researchers working with compounds synthesized from the privileged 6-Methoxy-1H-indazol-5-ol scaffold, a core structure renowned for its prevalence in potent kinase inhibitors.[1][2]
We will move beyond a simple listing of protocols. Instead, this guide will illuminate the scientific reasoning behind each experimental choice, creating a self-validating cascade of evidence. Our journey will follow a hypothetical, yet representative, compound, "Indazole-7a," synthesized from the this compound core and hypothesized to be a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). For comparative analysis, we will benchmark Indazole-7a against Pazopanib, an FDA-approved multi-kinase inhibitor that also features an indazole core and is known to inhibit VEGFR and other kinases.[2]
The Imperative of a Multi-Pronged Validation Strategy
Relying on a single assay to define a compound's MoA is a precarious approach. A robust validation strategy triangulates data from multiple, orthogonal assays, each providing a unique piece of the puzzle. We will progress logically from direct biochemical interactions to target engagement within a complex cellular environment, and finally, to the downstream functional consequences on signaling pathways. This layered approach ensures that what we observe in a test tube translates to a meaningful biological effect in a living system.
Phase 1: Quantifying Direct Target Inhibition with Biochemical Assays
The Rationale: The foundational step is to confirm that our compound directly inhibits the enzymatic activity of the purified target kinase. Biochemical assays provide a clean, cell-free system to measure this interaction and determine key potency metrics like the half-maximal inhibitory concentration (IC50).[3] This initial screen is critical for rank-ordering compounds and confirming on-target activity.
Featured Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory potency.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant human FGFR1 enzyme, the kinase substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP at its Km concentration.
-
Compound Addition: Add serial dilutions of Indazole-7a, Pazopanib, or DMSO (vehicle control) to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP back to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[4]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Hypothetical Experimental Data:
| Compound | Target Kinase | IC50 (nM) |
| Indazole-7a | FGFR1 | 15 |
| Pazopanib | FGFR1 | 50 |
Interpretation: The data suggests that Indazole-7a is a potent inhibitor of FGFR1 in a biochemical setting, with a lower IC50 value than the reference compound Pazopanib. This provides our first piece of evidence for its MoA.
Phase 2: Verifying Target Engagement in a Live Cell Context
The Rationale: A compound's biochemical potency does not guarantee its efficacy in a cellular environment. It must be cell-permeable and engage with its target amidst a crowded milieu of other proteins.[5] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique that directly measures target engagement in live, intact cells by assessing the thermal stability of a target protein upon ligand binding.[6][7]
Featured Protocol: Cellular Thermal Shift Assay (CETSA®)
The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[8]
Caption: CETSA® workflow to determine target engagement in live cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cell line overexpressing FGFR1) with a high concentration (e.g., 10 µM) of Indazole-7a, Pazopanib, or DMSO for 2 hours at 37°C.[7]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them individually at different temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Quantification: Collect the supernatant and quantify the amount of soluble FGFR1 using a suitable method like Western blotting or an ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble FGFR1 remaining as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Hypothetical Experimental Data:
| Compound (10 µM) | Target Protein | Thermal Shift (ΔTagg in °C) |
| Indazole-7a | FGFR1 | +5.2 |
| Pazopanib | FGFR1 | +3.8 |
| Vehicle (DMSO) | FGFR1 | 0 (Reference) |
Interpretation: The positive thermal shift observed for Indazole-7a confirms that it enters the cells and directly binds to and stabilizes FGFR1, providing stronger evidence of target engagement than Pazopanib at the tested concentration.
Phase 3: Assessing Downstream Signaling Pathway Modulation
The Rationale: Kinases are central nodes in signaling pathways. If our compound truly inhibits FGFR1, we should observe a corresponding decrease in the phosphorylation of its downstream substrates.[9] This functional readout connects target engagement to a physiological consequence. Western blotting is a classic and robust technique to visualize these changes in protein phosphorylation.[10][11]
Featured Protocol: Western Blot for Phospho-MEK1
FGFR1 activation leads to the phosphorylation and activation of the RAS-MAPK pathway, which includes the kinase MEK1.[9] We will assess the phosphorylation status of MEK1 as a biomarker of FGFR1 activity.
Caption: Simplified FGFR1 signaling pathway leading to cell proliferation.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture cells in a low-serum medium overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Indazole-7a, Pazopanib, or DMSO for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., FGF2) for 15 minutes to activate the FGFR1 pathway.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[10]
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated MEK1 (p-MEK1). Subsequently, strip the membrane and re-probe with an antibody for total MEK1 as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) that generates a chemiluminescent signal for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-MEK1 signal to the total MEK1 signal for each sample.[12]
Hypothetical Experimental Data (Relative Densitometry Units):
| Treatment | p-MEK1 / Total MEK1 Ratio | % Inhibition of Phosphorylation |
| DMSO (Unstimulated) | 0.1 | - |
| DMSO + FGF2 | 1.0 | 0% (Reference) |
| Indazole-7a (100 nM) + FGF2 | 0.2 | 80% |
| Pazopanib (100 nM) + FGF2 | 0.5 | 50% |
Interpretation: Indazole-7a effectively suppresses FGF2-induced phosphorylation of MEK1, confirming its ability to block the FGFR1 signaling pathway in cells. This functional data strongly supports its proposed MoA and demonstrates superior pathway inhibition compared to Pazopanib at the same concentration.
Phase 4: Defining the Selectivity Profile
The Rationale: Most kinase inhibitors are not perfectly selective and can inhibit other "off-target" kinases.[13] Understanding a compound's selectivity is crucial for predicting potential side effects and for refining its therapeutic window. Kinome profiling provides a broad view of a compound's activity against a large panel of kinases.[14][15][16]
Featured Method: Kinome Profiling Services
Several commercial services offer kinome profiling where a compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of human kinases. The output is typically presented as the percent inhibition for each kinase.
Hypothetical Experimental Data (% Inhibition at 1 µM):
| Kinase Target | Indazole-7a | Pazopanib |
| FGFR1 | 98% | 95% |
| FGFR2 | 85% | 92% |
| FGFR3 | 82% | 90% |
| VEGFR2 | 15% | 96% |
| PDGFRβ | 20% | 88% |
| c-Kit | 18% | 85% |
| SRC | 5% | 45% |
| ABL1 | 2% | 30% |
Interpretation: The kinome scan reveals that Indazole-7a is highly selective for the FGFR family, with minimal activity against other kinases like VEGFR2 and c-Kit at 1 µM. In contrast, Pazopanib demonstrates a broader multi-kinase inhibition profile, potently inhibiting FGFR, VEGFR, and PDGFR families, which is consistent with its known MoA.[2] This selectivity profile suggests that Indazole-7a may have a more favorable side-effect profile related to off-target activities compared to Pazopanib.
Synthesis and Conclusion: Building a Conclusive MoA Narrative
By systematically progressing through these four phases, we have constructed a robust, evidence-based narrative for the mechanism of action of Indazole-7a.
Summary of Findings:
| Validation Phase | Method | Key Finding for Indazole-7a | Comparison with Pazopanib |
| 1. Biochemical Potency | ADP-Glo™ Assay | Potent direct inhibitor of FGFR1 (IC50 = 15 nM) | More potent than Pazopanib (IC50 = 50 nM) |
| 2. Cellular Target Engagement | CETSA® | Enters cells and stabilizes FGFR1 (ΔTagg = +5.2°C) | Shows greater target stabilization than Pazopanib |
| 3. Pathway Modulation | Western Blot (p-MEK1) | Blocks FGF2-induced downstream signaling (80% inhib.) | More effective at pathway inhibition than Pazopanib |
| 4. Kinase Selectivity | Kinome Profiling | Highly selective for the FGFR family | Pazopanib is a multi-kinase inhibitor |
References
-
Taylor & Francis. (2020). Indazole – Knowledge and References. Available at: [Link]
-
Keri, R. S., et al. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 8(31), 17164-17197. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(4), 578-590. Available at: [Link]
-
Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
Dankwa, S. (2020). Kinase inhibitor modulation of endothelial barrier properties. YouTube. Available at: [Link]
-
Bentham Science. (2020). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 27(34), 5769-5787. Available at: [Link]
-
Semantic Scholar. (2018). molecules. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. Available at: [Link]
-
ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]
-
National Library of Medicine. (2014). 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs as potent CDC7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3449-3452. Available at: [Link]
-
ACS Publications. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(23), 17056–17082. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 12(10), 2999-3011. Available at: [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
National Center for Biotechnology Information. (2010). Kinome Profiling. Journal of Biomedicine and Biotechnology, 2010, 651394. Available at: [Link]
-
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 249-266. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]
-
MDPI. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(16), 8493. Available at: [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
ResearchGate. (2019). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. Available at: [Link]
-
eLife. (2023). Kinase Activity: Probing conformational dynamics to understand kinase inhibition. eLife, 12, e92138. Available at: [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(18), e4521. Available at: [Link]
-
National Center for Biotechnology Information. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research, 6, 969. Available at: [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Available at: [Link]
-
National Library of Medicine. (2013). Cardiovascular effects of a novel selective Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865). European Journal of Pharmacology, 702(1-3), 1-7. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. Available at: [Link]
-
ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Available at: [Link]
-
YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Available at: [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 287–293. Available at: [Link]
-
ResearchGate. (2022). How to analyze the western blotting data for investigation activity of the signaling pathway? Available at: [Link]
-
National Center for Biotechnology Information. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Available at: [Link]
-
National Library of Medicine. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1971. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Methoxy-1H-indazol-5-ol Based Kinase Inhibitors
Introduction: The Indazole Scaffold and the Quest for Kinase Selectivity
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes.[1] The indazole ring, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a multitude of kinases, forming the backbone of several FDA-approved drugs.[1][2]
This guide focuses on compounds derived from the 6-Methoxy-1H-indazol-5-ol core. While this specific scaffold represents a promising starting point for novel kinase inhibitors, its therapeutic success hinges on a critical attribute: selectivity . The human kinome comprises over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. Consequently, a significant challenge in kinase inhibitor development is the potential for off-target binding, which can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[3]
Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a fundamental component of rational drug design. It provides a detailed map of a compound's interactions across the kinome, enabling researchers to understand its polypharmacology, anticipate potential side effects, and build a robust safety profile. This guide provides a comparative analysis of a well-characterized indazole-based inhibitor, Axitinib, as a representative of the indazole scaffold, against inhibitors built on alternative chemical scaffolds. We will delve into the experimental methodologies for assessing cross-reactivity, supported by quantitative data and a deep dive into the underlying biological pathways.
The Imperative of Cross-Reactivity Profiling
The central dogma of targeted therapy is to engage a specific disease-driving kinase with high potency and minimal interaction with other kinases. However, the reality of the conserved ATP-binding site often leads to a degree of promiscuity in kinase inhibitors. This "off-target" activity is not always detrimental; in some cases, inhibiting multiple kinases can result in synergistic therapeutic effects. More often, however, it is the source of adverse events.
Understanding a compound's cross-reactivity profile early in the drug discovery pipeline is paramount for several reasons:
-
Predicting Potential Toxicities: By identifying off-target interactions, we can proactively assess the risk of toxicities associated with the inhibition of those kinases.
-
Deconvoluting Mechanism of Action: A clean selectivity profile ensures that the observed cellular phenotype is indeed due to the inhibition of the intended target.
-
Guiding Lead Optimization: Structure-activity relationship (SAR) studies can be designed to "dial out" unwanted off-target activities while maintaining or improving on-target potency.
-
Identifying Opportunities for Drug Repurposing: Unexpected off-target activities against clinically relevant kinases can open up new therapeutic avenues for a compound.
Comparative Kinase Selectivity Profiles
To illustrate the impact of the chemical scaffold on kinase selectivity, we will compare the cross-reactivity profiles of three inhibitors:
-
Axitinib , an indazole-based inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5]
-
Pazopanib , a multi-targeted inhibitor with a thieno[3,2-d]pyrimidine core, also targeting VEGFRs amongst others.[6][7]
-
An indole-based inhibitor , representing another common ATP-mimetic scaffold.[3][8]
The following table summarizes the inhibitory activity (IC50 in nM) of these compounds against a panel of selected kinases. Lower values indicate higher potency.
| Kinase Target | Axitinib (Indazole) IC50 (nM) | Pazopanib (Thieno[3,2-d]pyrimidine) IC50 (nM) | Representative Indole Inhibitor IC50 (nM) |
| VEGFR1 | 0.1[9] | 10[6] | Varies |
| VEGFR2 | 0.2[9] | 30[6] | Varies |
| VEGFR3 | 0.1-0.3[9] | 47[6] | Varies |
| PDGFRβ | 1.6[9] | 84 | Varies |
| c-Kit | 1.7[9] | 74 | Varies |
| Aurora A | >1000 | >1000 | Varies |
| Aurora B | >1000 | >1000 | Varies |
| CDK2/cyclin A | >1000 | >1000 | Varies |
Note: Data for the representative indole inhibitor is presented as "Varies" as the selectivity profile is highly dependent on the specific substitutions on the indole scaffold.
From this data, we can observe that while both Axitinib and Pazopanib are potent inhibitors of the VEGFR family, Axitinib, with its indazole core, demonstrates significantly higher potency and a more selective profile against this target family compared to the broader-spectrum activity of Pazopanib. This highlights how the choice of the core scaffold can profoundly influence the selectivity of a kinase inhibitor.
Key Signaling Pathways
To understand the biological context of kinase inhibition, it is crucial to visualize the signaling pathways in which the target kinases operate. Below are representations of the VEGFR2 and Aurora A signaling pathways, generated using Graphviz.
VEGFR2 Signaling Pathway in Angiogenesis
Aurora A Signaling Pathway in Mitosis
Experimental Protocols for Cross-Reactivity Profiling
Two fundamental experimental approaches for determining the cross-reactivity of a kinase inhibitor are in vitro kinase assays and cellular target engagement assays. Below are detailed, step-by-step protocols for these key experiments.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening across a large panel of kinases.[10][11][12][13][14][15]
Rationale for Experimental Choices:
-
ATP Concentration: The concentration of ATP is a critical parameter. For determining an inhibitor's intrinsic potency (Ki), the assay is often run at the ATP Km of the kinase. However, to better mimic the cellular environment, where ATP levels are high (millimolar range), performing the assay at 1 mM ATP can provide a more physiologically relevant IC50 value.[1][16][17][18]
-
DMSO Control: Most small molecule inhibitors are dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to include a DMSO-only control to ensure that the solvent itself does not affect kinase activity.[19][20][21][22][23]
-
ADP-Glo™ Reagent: This reagent contains an ADP-dependent kinase and its substrate, which terminates the primary kinase reaction and depletes the remaining ATP. This step is essential to reduce background signal from unconsumed ATP.
-
Kinase Detection Reagent: This reagent contains a luciferase/luciferin system that generates a luminescent signal proportional to the amount of ADP produced in the initial kinase reaction.
Step-by-Step Protocol:
-
Compound Preparation: a. Prepare a stock solution of the this compound based compound in 100% DMSO. b. Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup (384-well plate): a. To each well, add the following components in this order: i. Reaction Buffer (provided in the kit). ii. Purified kinase enzyme. iii. The test compound at various concentrations (or DMSO for control). iv. Substrate peptide specific for the kinase. b. Initiate the kinase reaction by adding a solution of ATP (e.g., at Km or 1 mM final concentration). c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP, which is then used by a luciferase to produce a luminescent signal. d. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that measures the direct engagement of a compound with its target protein within the native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[3][9][14][15][18][24][25][26][27][28]
Rationale for Experimental Choices:
-
Intact Cells: Using intact cells provides a more physiologically relevant context, as it accounts for cell permeability, intracellular ATP concentrations, and the presence of native binding partners.
-
Heat Challenge: Applying a temperature gradient allows for the determination of the protein's melting temperature (Tm). Ligand binding stabilizes the protein, resulting in a higher Tm.
-
Western Blot Detection: This method provides specific detection and quantification of the soluble target protein remaining after the heat challenge.
Step-by-Step Protocol:
-
Cell Culture and Treatment: a. Culture the chosen cell line to an appropriate confluency. b. Treat the cells with the this compound based compound at the desired concentration or with DMSO as a vehicle control. c. Incubate the cells for a sufficient time to allow for compound uptake and target engagement.
-
Heat Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for a short duration (e.g., 3 minutes). c. Include an untreated, unheated control sample.
-
Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or by using a lysis buffer. b. Separate the soluble fraction (containing the stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification and Western Blotting: a. Carefully collect the supernatant (soluble fraction) and determine the protein concentration. b. Normalize the protein concentration across all samples. c. Prepare the samples for SDS-PAGE by adding loading buffer and boiling. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and probe with a primary antibody specific for the target kinase. f. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP). g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: a. Quantify the band intensities from the western blot images. b. Plot the normalized band intensity (representing the amount of soluble protein) against the temperature for both the compound-treated and vehicle-treated samples. c. The shift in the melting curve indicates the degree of thermal stabilization and thus, target engagement.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as this guide has illustrated, the journey from a promising chemical scaffold to a safe and effective therapeutic is paved with rigorous experimental evaluation. Comprehensive cross-reactivity profiling, utilizing both in vitro biochemical assays and in-cell target engagement studies, is indispensable for characterizing the selectivity of these compounds.
By comparing the well-defined selectivity profile of the indazole-based inhibitor Axitinib with inhibitors from alternative scaffolds, we underscore the profound impact of the core chemical structure on kinome-wide interactions. The detailed protocols provided herein offer a practical framework for researchers to conduct these critical assessments, enabling a deeper understanding of their compounds' biological activity.
Future efforts in this field should focus on integrating computational approaches, such as in silico kinome screening, with these experimental validations to create a more predictive and efficient drug discovery pipeline. As our understanding of the complex interplay of kinase signaling networks continues to grow, so too will our ability to design the next generation of highly selective and efficacious kinase inhibitors for the treatment of human disease.
References
-
Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. PMC. [Link]
-
VEGF signaling via VEGFR2 - generic cascades Pathway Map. Bio-Rad. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC. [Link]
-
The role of Aurora-A in human cancers and future therapeutics. PMC. [Link]
-
AURORA KINASE A and related downstream molecules: A potential network for cancer therapy. PubMed. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. ResearchGate. [Link]
-
Axitinib in Metastatic Renal Cell Carcinoma. PMC. [Link]
-
Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC. [Link]
-
Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Dovepress. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
-
Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity. PubMed. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. University of Dundee. [Link]
-
role of DMSO in biochemical assays. Reddit. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. ResearchGate. [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed. [Link]
-
Why is a DMSO-only Control Important?. Biology Stack Exchange. [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. PubMed. [Link]
-
KINOMEscan data. HMS LINCS Project. [Link]
-
VEGFR inhibitors. Otava Chemicals. [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay?. ResearchGate. [Link]
-
New Kinome Database Promises Wealth of Unexpected Cancer Drug Targets. The Burrill Report. [Link]
-
Extensive analysis of 59 sarcoma‐related fusion genes identified pazopanib as a potential inhibitor to COL1A1. Wiley Online Library. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC. [Link]
-
The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. PubMed. [Link]
-
Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification. PubMed. [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. shop.carnabio.com [shop.carnabio.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reddit.com [reddit.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. news-medical.net [news-medical.net]
- 28. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the synthetic efficiency of new routes to substituted indazoles
Title: Benchmarking Synthetic Efficiency: A Comparative Guide to Next-Generation Indazole Construction Subtitle: Navigating the Trade-offs Between Regioselectivity, Atom Economy, and Scalability in Drug Discovery.
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors like Axitinib and Pazopanib (N2-substituted) and complement inhibitors like Danicopan (N1-substituted).[1] However, the synthetic efficiency of accessing these scaffolds is often compromised by the "Regioselectivity Paradox": methods that offer high N1/N2 selectivity often suffer from poor atom economy (AE) or heavy metal contamination.
This guide benchmarks three distinct synthetic paradigms—Classical Diazotization , Transition Metal-Catalyzed C-H Activation , and Electrochemical Cyclization —to provide an objective, data-driven framework for route selection.
Part 1: The Regioselectivity Challenge (N1 vs. N2)
The fundamental challenge in indazole synthesis is controlling the tautomeric equilibrium. The 1H-indazole (N1) is thermodynamically more stable (~2-4 kcal/mol) than the 2H-indazole (N2), yet kinetic alkylation often favors the N2 position due to the "lone pair availability" effect.
-
N1-Selective: Required for targets like Danicopan. Usually achieved via thermodynamic equilibration or steric directing groups.
-
N2-Selective: Required for targets like Pazopanib. Often accessed via kinetic alkylation or specific cyclization strategies (e.g., hydrazine condensation).
Visualization: The Regioselectivity Decision Matrix
The following decision tree assists chemists in selecting a route based on the target substitution pattern.
Figure 1: Strategic decision tree for selecting synthetic routes based on N1/N2 target requirements.
Part 2: Benchmarking Synthetic Routes
We evaluated three dominant methodologies using Process Mass Intensity (PMI) , Atom Economy (AE) , and Regioselectivity Ratio (rr) .
The Baseline: Classical Diazotization (Jacobson Type)
-
Mechanism: Cyclization of o-amino-toluenes using acetic acid and sodium nitrite.
-
Pros: Cheap reagents, scalable for simple substrates.
-
Cons: Safety Hazard (diazonium intermediates), poor functional group tolerance, low atom economy due to stoichiometric waste.
The Modern Standard: Rh(III)-Catalyzed C-H Activation
-
Mechanism: Oxidative coupling of aldehydes with hydrazines/azobenzenes via C-H activation.
-
Pros: Step Economy (direct functionalization), excellent N1 selectivity, high complexity generation.
-
Cons: High cost of Rh catalysts, use of stoichiometric oxidants (Cu(OAc)₂) which degrades E-factor.
The Green Contender: Electrochemical Synthesis
-
Mechanism: Anodic oxidation to form N-N bonds without metal oxidants.
-
Pros: Best E-Factor (electrons as reagent), mild conditions, high safety profile.
-
Cons: Equipment dependence, currently limited substrate scope compared to metal catalysis.
Comparative Performance Data
| Metric | Classical Diazotization | Rh(III) C-H Activation | Electrochemical Synthesis |
| Regioselectivity (N1:N2) | Variable (Mixtures common) | >95:5 (Excellent) | ~80:20 (Substrate dependent) |
| Atom Economy (AE) | 45-60% | 75-85% | >90% |
| E-Factor (kg waste/kg product) | High (>25) | Moderate (10-15)* | Low (<5) |
| Step Count | 3-4 (Pre-functionalization) | 1 (Direct) | 1 (Direct) |
| Scalability | High (with safety controls) | Moderate (Cost limited) | Moderate (Flow cell required) |
*Note: Rh-route E-factor is heavily dependent on whether the Cu(II) oxidant is recycled.
Part 3: Detailed Experimental Protocol
Selected Method: Rh(III)-Catalyzed C-H Activation/Annulation Rationale: This route is selected for the "Protocol" section because it represents the highest value for drug discovery (high complexity, high selectivity), despite the cost.
Mechanistic Insight (The "Why")
The reaction proceeds via a concerted metalation-deprotonation (CMD). The Rh(III) center coordinates to the directing group (hydrazone), activates the ortho C-H bond, and then facilitates the insertion of the aldehyde/coupling partner. The cycle is closed by reductive elimination to form the N-N bond.
Figure 2: Catalytic cycle of Rh(III)-mediated indazole synthesis. Note the critical re-oxidation step which dictates the reaction stoichiometry.
Step-by-Step Workflow
Reagents:
-
Substrate: Benzaldehyde phenylhydrazone (1.0 equiv)
-
Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)[2]
-
Additive: AgOTf (10 mol%) - Critical for chloride abstraction to generate the active cationic Rh species.
-
Oxidant: Cu(OAc)₂ (2.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (Green alternative)
Procedure:
-
Charge: In a glovebox or under N₂ flow, add [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol) and AgOTf (25.7 mg, 0.10 mmol) to a dried Schlenk tube.
-
Activate: Add 2.0 mL of DCE and stir for 10 mins at RT. Observation: Solution should turn from orange to a turbid yellow (formation of AgCl precipitate).
-
Substrate Addition: Add the hydrazone substrate (1.0 mmol) and Cu(OAc)₂ (2.1 mmol).
-
Reaction: Seal the tube and heat to 100°C for 12 hours.
-
Checkpoint: Monitor via TLC. The starting material (hydrazone) is less polar than the indazole product.
-
-
Work-up: Cool to RT. Dilute with DCM (10 mL) and filter through a Celite pad to remove metal salts (Cu/Ag).
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
1H NMR Diagnostic: Look for the disappearance of the hydrazone N-H proton (broad singlet ~8-10 ppm) and the appearance of the distinct indazole C3-H (if unsubstituted) or the specific shift of the N1-substituent.
Part 4: References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018.[3] Link
-
Rh(III)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Chemical Science, 2017. Link
-
Electrochemical intramolecular N(sp2)–H/N(sp3)–H coupling for the synthesis of 1H-indazoles. Green Chemistry, 2019. Link
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem., 2024.[1][4] Link
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 2017. Link
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
